(R)-2-Aminodecanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-aminodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINGUCXQUOKWKH-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90707955 | |
| Record name | (2R)-2-Aminodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90707955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84276-16-4 | |
| Record name | (2R)-2-Aminodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90707955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Chirality in (R)-2-Aminodecanoic Acid
An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of (R)-2-Aminodecanoic Acid
This compound is a non-proteinogenic α-amino acid distinguished by a ten-carbon aliphatic side chain.[1] Its structure, comprising a carboxylic acid, an amino group, and a long hydrophobic octyl chain attached to the α-carbon, makes it a molecule of significant interest in diverse scientific fields.[1] The defining characteristic of this molecule is its chirality, centered at the second carbon (C2). The "(R)" designation specifies a precise three-dimensional arrangement of the substituents around this chiral center, which is non-superimposable on its mirror image, (S)-2-aminodecanoic acid.[1] This stereochemical purity is paramount, as enantiomers can exhibit dramatically different biological activities, a critical consideration in pharmaceutical development and biochemical research. This guide provides a comprehensive technical overview of the stereochemistry, absolute configuration, synthesis, and analysis of this compound for researchers, scientists, and drug development professionals.
Part 1: Defining the Absolute Configuration
The absolute configuration of a chiral molecule describes the exact spatial arrangement of its atoms. For this compound, this is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the single stereocenter at the α-carbon.[1][2]
The Chiral Center and Cahn-Ingold-Prelog (CIP) Priority Rules
The α-carbon of this compound is a chiral center because it is bonded to four distinct groups:
-
An amino group (-NH₂)
-
A carboxyl group (-COOH)
-
An octyl side chain (-C₈H₁₇)
-
A hydrogen atom (-H)
The CIP rules are used to assign a priority (1 through 4) to each of these groups based on atomic number.[3][4][5]
-
Priority 1 (Highest): The amino group (-NH₂). The nitrogen atom (atomic number 7) directly attached to the chiral center has a higher atomic number than the carbon atoms of the carboxyl and octyl groups (atomic number 6).[4][6]
-
Priority 2: The carboxyl group (-COOH). Comparing the carboxyl group and the octyl group, both are attached via a carbon atom. To break the tie, we examine the atoms attached to these carbons. The carboxyl carbon is double-bonded to one oxygen and single-bonded to another, which is treated as being bonded to three oxygen atoms. The first carbon of the octyl chain is bonded to another carbon and two hydrogens. Since oxygen (atomic number 8) has a higher atomic number than carbon (6), the carboxyl group receives higher priority.[3][4]
-
Priority 3: The octyl group (-CH₂(CH₂)₆CH₃). This group has a lower priority than the carboxyl group.
-
Priority 4 (Lowest): The hydrogen atom (-H). With an atomic number of 1, hydrogen is assigned the lowest priority.[5]
To assign the R/S descriptor, the molecule is oriented so that the lowest-priority group (the hydrogen atom) points away from the viewer. The direction from the highest priority group (1) to the second (2) to the third (3) is then traced. For this compound, this direction is clockwise, hence the designation "R" for Rectus (Latin for right).[2]
Caption: Cahn-Ingold-Prelog priority assignment for this compound.
Part 2: Synthesis and Enantiomeric Purification
Obtaining enantiomerically pure this compound is essential for its application in stereospecific contexts. The two primary strategies are direct asymmetric synthesis and the resolution of a racemic mixture.[7]
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the loss of 50% of the material inherent in resolution. Modern methods provide powerful routes to non-proteinogenic α-amino acids. Key approaches include:
-
Catalytic Asymmetric Alkylation: Electrophilic alkylation of glycine derivatives using chiral phase-transfer catalysts can produce a wide range of α-amino acids with high enantioselectivity.[8]
-
Photoredox-Mediated Synthesis: Innovative methods utilize photoredox catalysis for the asymmetric synthesis of unnatural α-amino acids from radical precursors like aliphatic alcohols, offering an atom-economical process.[9]
-
Homologation of Ni(II) Complexes: Chiral Ni(II) complexes of glycine Schiff bases can be alkylated to asymmetrically synthesize tailor-made α-amino acids.[10][11]
Chiral Resolution of Racemic 2-Aminodecanoic Acid
Chiral resolution is a widely practiced method for separating a 50:50 mixture of R and S enantiomers.[7] This can be achieved through chemical or enzymatic means.
2.2.1 Resolution via Diastereomeric Salt Formation This classic chemical method involves reacting the racemic amino acid with a pure chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts.[7][12] These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[13] The resolving agent is then removed to yield the pure enantiomer.
2.2.2 Enzymatic Resolution Enzymatic methods offer high stereoselectivity and mild reaction conditions, making them an attractive alternative.[14][15] For this compound, a common approach is the kinetic resolution of a racemic N-acetylated precursor using an acylase enzyme.[1] The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-(R)-amino acid untouched. The resulting free L-amino acid and the N-acetylated R-amino acid can then be easily separated. Enantiomeric excesses exceeding 95% are routinely achievable with this method.[1]
Caption: Workflow for the enzymatic resolution of this compound.
Protocol: Enzymatic Resolution of (R,S)-2-Aminodecanoic Acid
-
N-Acetylation: The racemic 2-aminodecanoic acid is first protected, typically via acetylation with acetic anhydride under basic conditions, to form N-acetyl-(R,S)-2-aminodecanoic acid.
-
Enzymatic Hydrolysis: The N-acetylated racemic mixture is dissolved in a buffered aqueous solution (pH ~7-8). A suitable enzyme, such as Acylase I from Aspergillus oryzae, is added. The reaction is incubated at an optimal temperature (e.g., 37°C) with gentle stirring.
-
Reaction Monitoring: The progress of the hydrolysis is monitored, typically by measuring the change in pH or by periodic analysis using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Separation: Once the hydrolysis of the L-enantiomer is complete, the reaction mixture is acidified (e.g., with HCl to pH ~3-4). This protonates the free L-amino acid, while the N-acetyl-(R)-amino acid remains less polar. The mixture can be separated based on differences in solubility or by extraction with an organic solvent (e.g., ethyl acetate) which will preferentially dissolve the N-acetyl-(R)-amino acid.
-
Deprotection: The isolated N-acetyl-(R)-2-aminodecanoic acid is then deprotected by acid hydrolysis (e.g., refluxing with 6M HCl) to yield the final, enantiomerically pure this compound.
-
Purification: The final product is purified by recrystallization or chromatography.
Part 3: Analytical Characterization
Confirming the absolute configuration and determining the enantiomeric purity are critical quality control steps. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
Spectroscopy provides structural confirmation and a molecular fingerprint.
| Technique | Observed Characteristics for this compound |
| ¹H NMR | The α-proton signal appears as a multiplet in the 3.5-4.5 ppm range, showing coupling to both the -NH₂ group and the β-methylene protons.[1] |
| ¹³C NMR | A characteristic signal for the α-carbon appears in the 50-60 ppm range. The carboxyl carbon signal is observed further downfield (~170-180 ppm). |
| Infrared (IR) | The spectrum shows characteristic absorption bands for the primary amino group (-NH₂), the carboxyl group (-COOH), and the long aliphatic chain (C-H stretches).[1] |
Determination of Enantiomeric Purity
Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It is defined as: ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Several analytical methods are used to determine the ee.
3.2.1 Chiral Chromatography This is the most common and reliable method. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.[16] Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be equipped with chiral columns for this purpose.[16] The relative area of the two enantiomer peaks in the chromatogram is used to calculate the enantiomeric excess.
Caption: General workflow for ee determination by chiral HPLC.
3.2.2 Other Advanced Methods
-
Mass Spectrometry (MS): Specialized MS techniques can determine enantiomeric excess. One method involves forming diastereomeric complexes in the gas phase (e.g., with β-cyclodextrin) and measuring their different reaction or dissociation rates.[17][18]
-
NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral shift reagent to the NMR sample can induce different chemical shifts for the protons of the R and S enantiomers, allowing for their quantification.
Part 4: Applications in Research and Drug Development
The unique structural properties of this compound make it a valuable building block in several advanced applications.
-
Peptide Synthesis: Incorporation of this non-natural amino acid into synthetic peptides can introduce specific properties.[1] Its long, hydrophobic side chain can influence the peptide's secondary structure, stability, and interaction with biological membranes. This is particularly relevant in the design of novel antimicrobial peptides, where its hydrophobicity can enhance potency against certain bacteria.[1]
-
Material Science: The amphiphilic nature of this compound allows it to participate in self-assembly processes. This property is being explored for the development of novel biomaterials, such as self-assembling hydrogels for controlled drug delivery or scaffolds for tissue engineering.[1]
-
Pharmaceutical Development: As a chiral building block, it can be used in the asymmetric synthesis of complex drug molecules. Furthermore, its potential intrinsic biological activity, including antimicrobial properties, makes it a candidate for direct therapeutic applications or as a lead compound for new drug discovery.[1]
Conclusion
The stereochemistry of this compound is not merely a structural detail but the very foundation of its function and potential applications. A thorough understanding of its absolute configuration, underpinned by the Cahn-Ingold-Prelog rules, is essential for any researcher in the field. The ability to synthesize this compound in an enantiomerically pure form, primarily through robust enzymatic resolution or advanced asymmetric synthesis techniques, is a critical enabling step. Finally, rigorous analytical characterization using chiral chromatography and spectroscopy ensures the stereochemical integrity required for its use in the precise and demanding fields of peptide synthesis, materials science, and pharmaceutical development.
References
-
Chemical Science (RSC Publishing). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Available at: [Link]
-
PubMed. (2017). Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. Available at: [Link]
-
Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Available at: [Link]
-
Mendeleev Communications (RSC Publishing). Asymmetric synthesis of unusual α-amino acids. Available at: [Link]
-
Fu, G. C., & Weix, D. J. (2011). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC - NIH. Available at: [Link]
-
ACS Publications. (2011). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Available at: [Link]
-
ResearchGate. (2024). Enzymatic asymmetric synthesis of chiral amino acids. Available at: [Link]
-
RSC Publishing. (2021, November 10). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Available at: [Link]
-
NIH. (2012). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Available at: [Link]
-
ACS Publications. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry. Available at: [Link]
-
NIH. (2019). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Available at: [Link]
-
ACS Publications. (2013). Enzymatic Preparation of an R-Amino Acid Intermediate for a γ-Secretase Inhibitor. Organic Process Research & Development. Available at: [Link]
-
RSC Publishing. (2021, June 1). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. Available at: [Link]
-
The Amazing World of Chemistry. (2021, April 2). Cahn–Ingold–Prelog priority rules. Available at: [Link]
-
Wikipedia. Cahn–Ingold–Prelog priority rules. Available at: [Link]
-
Reddit. (2021, May 28). Designating S or R - priority different for amino acids?. r/Mcat. Available at: [Link]
-
University of Calgary. Assigning Group Priorities- The Cahn, Ingold, Prelog rules. Available at: [Link]
-
Semantic Scholar. (2013). Enzymatic Preparation of an R-Amino Acid Intermediate for a γ-Secretase Inhibitor. Available at: [Link]
-
PubChem - NIH. 2-Aminododecanoic acid | C12H25NO2 | CID 307925. Available at: [Link]
-
Chemistry LibreTexts. (2019, June 5). 3.6 Cahn-Ingold Prelog Rules. Available at: [Link]
-
RSC Publishing. (2018, January 24). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. Available at: [Link]
-
PubChem - NIH. (S)-2-Aminodecanoic acid | C10H21NO2 | CID 12810660. Available at: [Link]
-
ResearchGate. (2006). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. Available at: [Link]
-
Wikipedia. Chiral resolution. Available at: [Link]
-
PubChem. This compound | C10H21NO2 | CID 53957281. Available at: [Link]
-
PubMed. (2003). A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids. Available at: [Link]
-
Angene Chemical. This compound(CAS# 84276-16-4). Available at: [Link]
-
Macmillan Group - Princeton University. (2021, July 26). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Available at: [Link]
-
Wikipedia. Absolute configuration. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
-
MG Science Institute. Stereochemistry. Available at: [Link]
-
University of California, Davis. Assigning Stereochemistry I. Available at: [Link]
-
YouTube. (2013, April 18). Absolute Configuration. Available at: [Link]
-
NIH. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available at: [Link]
-
MDPI. (2016). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available at: [Link]
-
ResearchGate. (1999). Synthesis of enantiomerically pure amino acids. Available at: [Link]
-
PubChem. 10-Aminodecanoic acid | C10H21NO2 | CID 83150. Available at: [Link]
-
YouTube. (2021, February 9). Unlock the Secrets of Chiral Resolution in Organic Compounds!. Available at: [Link]
Sources
- 1. Buy this compound | 84276-16-4 [smolecule.com]
- 2. Absolute configuration - Wikipedia [en.wikipedia.org]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric synthesis of unusual α-amino acids - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility Profile of (R)-2-Aminodecanoic Acid
Introduction: The Critical Role of Solubility in the Application of (R)-2-Aminodecanoic Acid
This compound, a chiral non-proteinogenic α-amino acid, is a molecule of significant interest in pharmaceutical and materials science research. Its unique structure, featuring a hydrophilic amino acid head and a substantial ten-carbon aliphatic tail, imparts amphiphilic properties that are being explored in peptide synthesis, drug delivery systems, and the development of novel biomaterials.[1] The therapeutic efficacy and manufacturability of any active pharmaceutical ingredient (API) are fundamentally linked to its solubility. A well-characterized solubility profile is therefore not merely academic; it is a critical prerequisite for formulation development, enabling the rational selection of excipients and predicting the in vivo behavior of the molecule.
This guide provides a comprehensive technical overview of the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, present a representative solubility profile in a range of common solvents, and provide detailed, field-proven protocols for the experimental determination of these properties. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this unique amino acid.
Theoretical Framework: Understanding the Physicochemical Drivers of Solubility
The solubility of this compound is governed by its distinct molecular architecture and the interplay of intermolecular forces between the solute and the solvent.
The Zwitterionic Nature and its Implications
Like all amino acids, this compound exists predominantly as a zwitterion in its solid state and in polar solvents.[2] This internal salt, formed by the protonation of the amino group (-NH3+) and the deprotonation of the carboxyl group (-COO-), results in strong ionic attractions within the crystal lattice.[2] Consequently, a significant amount of energy is required to overcome these forces, leading to a high melting point and a strong preference for polar solvents that can effectively solvate the charged groups.[2]
The Amphiphilic Dichotomy: A Tale of Two Moieties
The defining feature of this compound is its amphiphilicity.[1]
-
The Hydrophilic Head: The α-amino and carboxyl groups are polar and capable of forming strong hydrogen bonds with protic solvents like water.
-
The Hydrophobic Tail: The eight-carbon chain of the decanoic acid side chain is nonpolar and interacts favorably with nonpolar solvent molecules through van der Waals forces.
This dual nature dictates its solubility behavior. The long aliphatic chain significantly diminishes its solubility in water compared to short-chain amino acids.[1] Conversely, the polar head group prevents its dissolution in nonpolar organic solvents such as hexane, as these solvents cannot stabilize the charged zwitterionic form.[1]
The Influence of pH on Aqueous Solubility
The solubility of this compound in aqueous media is highly dependent on pH. At its isoelectric point (pI), which is approximately 5.75, the molecule has a net zero charge, leading to minimal solubility.[1][3] By adjusting the pH away from the pI, the solubility can be dramatically increased:
-
In acidic solutions (pH < pI): The carboxyl group is protonated (-COOH), and the molecule carries a net positive charge, forming a more soluble cationic species.
-
In alkaline solutions (pH > pI): The amino group is deprotonated (-NH2), and the molecule carries a net negative charge, forming a more soluble anionic species.
This relationship is a critical consideration for the formulation of aqueous solutions and for understanding its behavior in physiological environments.
Representative Solubility Profile of this compound
| Solvent System | Solvent Type | Expected Solubility ( g/100 mL) at 25°C | Rationale |
| Water (pH 7.0) | Polar Protic | Low | The long hydrophobic tail limits solubility despite the polar headgroup. |
| 0.1 M HCl (pH 1.0) | Aqueous Acidic | Moderate to High | Formation of the more soluble cationic species. |
| 0.1 M NaOH (pH 13.0) | Aqueous Basic | Moderate to High | Formation of the more soluble anionic species. |
| Methanol | Polar Protic | Low to Moderate | Can solvate the polar headgroup and interact with the nonpolar tail to some extent. |
| Ethanol | Polar Protic | Low | Less polar than methanol, resulting in reduced solubility. |
| Acetone | Polar Aprotic | Very Low | Lacks the ability to donate hydrogen bonds to effectively solvate the zwitterion. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Low | A good polar aprotic solvent, but still less effective than protic solvents for zwitterions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low to Moderate | A strong hydrogen bond acceptor that can interact favorably with the -NH3+ group. |
| Hexane | Nonpolar | Insoluble | Cannot solvate the polar, charged headgroup. |
| Formic Acid | Polar Protic (Acidic) | High | Effectively protonates the amino acid and solvates both the ionic and nonpolar portions.[4] |
Experimental Determination of Solubility: A Practical Guide
Accurate determination of solubility requires robust and well-validated experimental protocols. The following section outlines the methodologies for quantifying the solubility of this compound.
Core Experimental Workflow: The Shake-Flask Method
The industry-standard "shake-flask" method is recommended for determining the equilibrium solubility.[5][6] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its thermodynamic solubility.
Caption: The Shake-Flask method for determining equilibrium solubility.
Quantification Protocol 1: UV-Vis Spectrophotometry with Ninhydrin
This colorimetric method is a classic and reliable technique for quantifying amino acids. It relies on the reaction of ninhydrin with the primary amino group of this compound to produce a deep purple compound, Ruhemann's purple, which can be measured at 570 nm.[2][3]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Ninhydrin Reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol. Prepare this solution fresh.[2]
-
Sodium Acetate Buffer (0.2 M, pH 5.2): Prepare a 0.2 M solution of sodium acetate and adjust the pH to 5.2 with glacial acetic acid.[1][2]
-
This compound Stock Solution: Prepare a stock solution of known concentration in the solvent of interest to create a standard curve.
-
-
Generation of a Standard Curve:
-
Prepare a series of dilutions from the stock solution to create standards of known concentrations.
-
In separate test tubes, add 1.0 mL of each standard dilution.
-
Add 1.0 mL of the ninhydrin reagent to each tube.
-
Mix thoroughly and heat in a boiling water bath for 15-20 minutes.[4]
-
Cool the tubes to room temperature and add 5.0 mL of a 50:50 (v/v) ethanol-water solution.
-
Measure the absorbance of each standard at 570 nm using a UV-Vis spectrophotometer, using a blank containing the solvent and reagents.
-
Plot a graph of absorbance versus concentration to generate the standard curve.
-
-
Analysis of the Saturated Sample:
-
Take the filtrate obtained from the shake-flask method and dilute it with the appropriate solvent to ensure the concentration falls within the range of the standard curve.
-
Treat 1.0 mL of the diluted sample with the ninhydrin reagent as described for the standards.
-
Measure the absorbance at 570 nm.
-
Determine the concentration of the diluted sample from the standard curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Caption: Workflow for amino acid quantification using the Ninhydrin method.
Quantification Protocol 2: High-Performance Liquid Chromatography (HPLC)
HPLC offers high specificity and sensitivity for the quantification of amino acids. A reversed-phase HPLC method with pre-column derivatization is commonly employed.
Step-by-Step Protocol:
-
Instrumentation and Columns:
-
A standard HPLC system with a UV or fluorescence detector.
-
A C18 reversed-phase column is typically used.[7]
-
-
Mobile Phase Preparation:
-
A gradient elution is often used, involving a buffered aqueous phase (e.g., phosphate buffer) and an organic phase (e.g., acetonitrile or methanol). The exact gradient program will need to be optimized.
-
-
Pre-column Derivatization:
-
Standard and Sample Preparation:
-
Prepare a stock solution and a series of standards of this compound in the mobile phase.
-
Derivatize the standards and inject them to create a standard curve based on peak area versus concentration.
-
Dilute the filtrate from the shake-flask experiment with the mobile phase, derivatize, and inject.
-
-
Analysis and Calculation:
-
Identify the peak corresponding to the derivatized this compound based on its retention time.
-
Quantify the peak area and determine the concentration from the standard curve.
-
Calculate the original solubility, accounting for any dilutions.
-
Quantification Protocol 3: Gravimetric Analysis
For solvents with low volatility and where the solubility of this compound is reasonably high, a gravimetric method can be employed. This is a direct and simple method but may be less accurate for low solubilities.[9]
Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh an empty, dry evaporating dish (W1).
-
Obtain a saturated solution of this compound using the shake-flask method.
-
-
Measurement:
-
Carefully pipette a known volume of the clear, saturated filtrate (e.g., 10.0 mL) into the pre-weighed evaporating dish.
-
Weigh the dish with the solution (W2). The weight of the solution is (W2 - W1).
-
Gently evaporate the solvent in a drying oven at a temperature below the decomposition point of the amino acid until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it again (W3).
-
-
Calculation:
-
Weight of dissolved solute: W_solute = W3 - W1
-
Weight of solvent: W_solvent = (W2 - W1) - (W3 - W1) = W2 - W3
-
Solubility ( g/100 g solvent): (W_solute / W_solvent) * 100
-
Conclusion: A Foundation for Rational Development
The solubility profile of this compound is a complex interplay of its zwitterionic nature, amphiphilic character, and the properties of the solvent system. This guide has provided a theoretical framework for understanding these interactions and a practical set of protocols for their experimental determination. A thorough understanding and accurate measurement of solubility are indispensable for the successful translation of this promising molecule from the research laboratory to real-world applications. By employing the robust methodologies outlined herein, researchers and developers can build a solid foundation for formulation design, process optimization, and, ultimately, the creation of innovative products.
References
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
- Lahiri, S. C., & Dutta, K. (1980). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 57(1), 136-139.
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 58-60.
- Ali, S. M. (n.d.). Determination of Solubility by Gravimetric Method.
-
Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]
- Unknown. (n.d.). Lab (2) Quantitative amino acids estimation by Ninhydrin method.
-
Carlson, C. (2018, October 30). Determination of Amino Acid Concentrations using HPLC. BCO-DMO. Retrieved from [Link]
-
Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Retrieved from [Link]
-
Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Drug Analysis. (2021). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
- Al-kassas, R., et al. (2018). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 8(52), 29597-29608.
-
Journal of Chemical and Pharmaceutical Research. (2015). Determination of amino acid without derivatization by using HPLC-HILIC column. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Retrieved from [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
- Gotti, R., et al. (2008). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 699-705.
-
Journal of Applied Pharmaceutical Science. (2014). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
ACS Publications. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
AAPS PharmSciTech. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
-
Wageningen University & Research. (2019). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Retrieved from [Link]
-
National Institutes of Health. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
-
National Institutes of Health. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
National Institutes of Health. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from [Link]
-
ResearchGate. (2010). Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Retrieved from [Link]
-
ResearchGate. (2015). Measurement and Correlation of Solubility of γ-Aminobutyric Acid in Different Binary Solvents. Retrieved from [Link]
Sources
- 1. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 8. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence and Discovery of Non-Standard Amino Acids
Introduction: Beyond the Canonical 20
The central dogma of molecular biology paints a beautifully simple picture: DNA is transcribed into RNA, which is then translated into proteins using a universal genetic code specifying 20 canonical amino acids. While this framework is foundational, it represents only the starting point of proteomic and metabolic complexity. Nature's biochemical repertoire is vastly expanded by a diverse class of molecules known as non-standard amino acids (NSAAs).
This guide moves beyond the textbook definition of protein synthesis to explore the fascinating world of NSAAs. We will differentiate between "uncommon" amino acids, which are naturally occurring but not part of the standard 20, and "unnatural" amino acids, which are typically synthesized in the laboratory.[1][2] Naturally occurring NSAAs can be incorporated into proteins co-translationally, generated via post-translational modifications, or exist as free metabolites with crucial physiological roles.[3][4]
For researchers in drug discovery and development, NSAAs represent a powerful toolkit. Their incorporation into peptides and other therapeutics can confer enhanced stability, improved target affinity, and novel functionalities, opening new avenues for addressing complex biological challenges.[5][][7] This guide provides an in-depth exploration of the natural biosynthesis of these unique molecules, a practical workflow for their discovery and characterization, and insights into their application in creating next-generation therapeutics.
Part 1: The 21st and 22nd Amino Acids: Expanding the Genetic Code
The most remarkable examples of NSAAs are those that are co-translationally incorporated into proteins, directly encoded by the genome. This requires a hijacking and reinterpretation of the standard translational machinery. Two such amino acids have been identified: selenocysteine and pyrrolysine.[1]
Selenocysteine (Sec, U): The 21st Amino Acid
Found across all three domains of life, selenocysteine is critical for the function of a class of proteins known as selenoproteins, many of which are enzymes involved in antioxidant defense and redox signaling.[1][8] Unlike the standard 20 amino acids, Sec is not synthesized as a free molecule and then charged to its corresponding tRNA. Instead, its biosynthesis occurs directly on its specific tRNA, tRNASec.[8][9]
Biosynthesis and Incorporation Mechanism:
The pathway is a remarkable example of molecular engineering:
-
Mischarging: A seryl-tRNA synthetase first attaches L-serine to tRNASec, forming Ser-tRNASec.[8][9]
-
Phosphorylation (Eukaryotes & Archaea): In eukaryotes and archaea, the serine is then phosphorylated by O-phosphoseryl-tRNASec kinase (PSTK) to create a phosphoseryl (Sep)-tRNASec intermediate.[8][10]
-
Selenation: Selenocysteine synthase (SelA in bacteria) or Sep-tRNA:Sec-tRNA synthase (SepSecS in eukaryotes/archaea) catalyzes the replacement of the hydroxyl (or phosphate) group with selenium, yielding the final Sec-tRNASec.[10][11] The selenium donor for this reaction is selenophosphate, synthesized by selenophosphate synthetase (SelD).[11]
-
Codon Recoding: Sec is encoded by the UGA codon, which normally functions as a stop codon.[9] For UGA to be read as selenocysteine, a specific stem-loop structure, the Selenocysteine Insertion Sequence (SECIS) element, must be present in the mRNA.[9][10]
-
Targeted Delivery: A specialized elongation factor, SelB (or mSelB/eEFSec in eukaryotes), binds to both the Sec-tRNASec and the SECIS element, forming a complex that delivers the charged tRNA to the ribosome, ensuring insertion of Sec at the UGA codon instead of termination.[10]
Caption: Biosynthesis and incorporation pathway of Selenocysteine (Sec).
Pyrrolysine (Pyl, O): The 22nd Amino Acid
Discovered two decades after selenocysteine, pyrrolysine is found in some methanogenic archaea and at least one bacterium.[1][12] It is essential for enzymes involved in methane metabolism, specifically methyltransferases.[12] Unlike Sec, Pyl biosynthesis occurs freely in the cytoplasm before being charged to its cognate tRNA.
Biosynthesis and Incorporation Mechanism:
-
Synthesis from Lysine: The entire pyrrolysine molecule is synthesized from two molecules of L-lysine in a pathway dependent on three enzymes: PylB, PylC, and PylD.[12][13][14]
-
Dedicated Charging: A specific pyrrolysyl-tRNA synthetase (PylS) directly charges the completed pyrrolysine molecule onto its cognate tRNA, tRNAPyl, which has a CUA anticodon.[12][15]
-
Codon Recoding: Pyl is encoded by the UAG 'amber' stop codon.[15] The charged Pyl-tRNAPyl is delivered to the ribosome by standard elongation factors, where it recognizes and binds to the UAG codon, leading to Pyl incorporation. While a downstream sequence (PYLIS element) was initially proposed to be required, its role is now considered less critical than the SECIS element is for selenocysteine.[15][16]
Caption: Biosynthesis and incorporation pathway of Pyrrolysine (Pyl).
Part 2: Post-Translational Modifications (PTMs): Nature's Chemical Diversification Strategy
The most common route for generating NSAAs in nature is through the post-translational modification (PTM) of canonical amino acid residues already incorporated into a polypeptide chain.[3][17][18] These modifications are critical for protein folding, stability, regulation, and function.[18]
| Non-Standard Amino Acid | Precursor Amino Acid | Modification Type | Key Enzyme(s) | Biological Function & Example |
| 4-Hydroxyproline | Proline | Hydroxylation | Prolyl hydroxylase | Stabilizes the triple helix structure of collagen.[1][19] |
| 5-Hydroxylysine | Lysine | Hydroxylation | Lysyl hydroxylase | Site for glycosylation in collagen, cross-linking.[20] |
| γ-Carboxyglutamate | Glutamate | Carboxylation | γ-glutamyl carboxylase | Chelates Ca²⁺ ions, essential for blood-clotting proteins like prothrombin.[18][20] |
| Phosphoserine | Serine | Phosphorylation | Protein Kinases | Reversible switch in cell signaling and enzyme regulation.[19][20] |
| N-Methyllysine | Lysine | Methylation | Lysine methyltransferases | Component of myosin in muscle; key in histone regulation.[20] |
| Hypusine | Lysine | Hypusination | Deoxyhypusine synthase | Critical for the function of translation initiation factor EIF5A.[18] |
Part 3: NSAAs as Free Metabolites: Essential Roles Beyond Proteins
Many NSAAs are not found in proteins at all but function as critical intermediates in metabolic pathways or as standalone bioactive molecules.[18][20] Their discovery often requires analyzing the small molecule "metabolome" of an organism rather than its proteome.
| Non-Standard Amino Acid | Precursor(s) | Key Function |
| γ-Aminobutyric acid (GABA) | Glutamate | The primary inhibitory neurotransmitter in the mammalian central nervous system.[3][19] |
| Ornithine | Glutamate | Intermediate in the Urea Cycle, involved in nitrogen waste disposal.[18][20] |
| Citrulline | Ornithine, Carbamoyl phosphate | Intermediate in the Urea Cycle and in nitric oxide synthesis.[17][18][20] |
| β-Alanine | Aspartate | A component of Coenzyme A and the dipeptides carnosine and anserine.[18] |
| L-DOPA | Tyrosine | Precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine. Used to treat Parkinson's disease.[20] |
Part 4: Discovery and Characterization of Novel NSAAs
The identification of a novel NSAA from a natural source is a challenging but rewarding process that relies on a multi-technique analytical workflow. The core principle is to isolate the molecule, determine its mass and fragmentation pattern, and ultimately elucidate its exact chemical structure.
General Discovery Workflow
The process begins with a biological sample suspected of containing a novel peptide or metabolite and proceeds through systematic stages of purification and analysis.
Caption: A generalized workflow for the discovery of a novel NSAA.
Experimental Protocol: Identification of an NSAA in a Peptide using LC-MS/MS
This protocol outlines a robust method for screening for and identifying NSAAs in a purified peptide sample. The use of derivatization is key, as it imparts a common charge tag and improves chromatographic behavior, making the analysis more sensitive and reproducible.[21][22]
Objective: To identify a putative NSAA within a peptide by analyzing its constituent amino acids via LC-MS/MS following acid hydrolysis and derivatization.
Materials:
-
Purified peptide sample
-
6N Hydrochloric Acid (HCl)
-
Nitrogen gas source
-
AccQ-Tag™ Ultra Derivatization Kit or similar (e.g., AQC reagent)
-
LC-MS grade water and acetonitrile
-
Formic acid
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (e.g., ESI source coupled to a Q-TOF or Orbitrap mass analyzer)
Methodology:
-
Acid Hydrolysis:
-
Place 10-50 µg of the purified peptide into a hydrolysis tube.
-
Add 200 µL of 6N HCl.
-
Seal the tube under vacuum or flush with nitrogen.
-
Incubate at 110°C for 24 hours to cleave all peptide bonds.[23]
-
After cooling, evaporate the HCl to dryness under a stream of nitrogen gas.
-
Reconstitute the amino acid hydrolysate in 50 µL of 20 mM HCl.
-
-
Derivatization (using AQC reagent as an example):
-
Rationale: The 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent reacts with primary and secondary amines to add a common, easily ionizable tag. This allows for standardized MS/MS analysis, as all derivatized amino acids will produce a characteristic fragment ion (m/z 171).[21][22]
-
To 10 µL of the reconstituted hydrolysate, add 70 µL of borate buffer from the kit.
-
Add 20 µL of the reconstituted AQC reagent.
-
Vortex immediately and heat at 55°C for 10 minutes. The sample is now ready for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column suitable for amino acid analysis.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A shallow gradient from ~5% to 35% Mobile Phase B over 15-20 minutes.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Data-Dependent Acquisition (DDA).
-
Full Scan (MS1): Scan a mass range of m/z 150-800 to detect all derivatized amino acids.
-
Tandem Scan (MS2): Trigger fragmentation on the top 5-10 most intense ions from the MS1 scan. Use a normalized collision energy that is optimized for the m/z 171 fragment.
-
Self-Validating Step: Monitor for the neutral loss of 170 Da or the presence of the m/z 171 daughter ion in the MS2 spectra. Its presence confirms a molecule is a derivatized amino acid.
-
-
-
Data Analysis:
-
Process the chromatogram to identify all peaks.
-
For each peak, extract the accurate mass from the MS1 scan.
-
Calculate the underivatized mass by subtracting the mass of the AQC tag.
-
Compare this mass to a database of all known standard and non-standard amino acids.
-
If a peak's mass does not match any known amino acid, it is a candidate for a novel NSAA.
-
Analyze the MS2 fragmentation pattern. The fragments will correspond to losses from the unique side chain of the amino acid. This pattern provides structural clues and can be compared with in silico fragmentation prediction tools to propose a putative structure.[22]
-
Part 5: Applications in Drug Development
The unique structures of NSAAs make them invaluable tools for medicinal chemistry and drug discovery.[17] Incorporating them into peptide-based drugs can overcome common challenges like poor stability and low bioavailability.[17][24] This is often referred to as creating "peptidomimetics."
Key Advantages of Using NSAAs in Therapeutics:
-
Enhanced Stability: Modifying the peptide backbone or side chains with NSAAs can introduce resistance to proteolytic degradation, increasing the drug's in vivo half-life.[2][17]
-
Improved Potency & Selectivity: The novel side chains of NSAAs can create new interactions with the target receptor, enhancing binding affinity and selectivity over other targets.[][7]
-
Structural Constraints: Incorporating cyclic or sterically hindered NSAAs can lock the peptide into a specific, bioactive conformation, reducing flexibility and improving receptor binding.
-
Modulated Physicochemical Properties: NSAAs can be used to fine-tune properties like solubility, lipophilicity, and cell permeability to improve the overall drug-likeness of a peptide.[17]
| Drug Name | Incorporated UAA / Analogue | Therapeutic Application |
| Sitagliptin | β-amino acid derivative | Type 2 diabetes (DPP-4 inhibitor)[17][24] |
| Bortezomib | Boronic acid analogue of phenylalanine | Multiple myeloma (proteasome inhibitor)[17][24] |
| Gabapentin | Cyclohexane-GABA analogue | Epilepsy, neuropathic pain[17][24] |
| Baclofen | β-(4-chlorophenyl)-GABA | Muscle relaxant (GABA-B receptor agonist)[17][24] |
| Methyldopa | α-methylated DOPA | Antihypertensive[17][24] |
Conclusion
The world of amino acids extends far beyond the 20 building blocks of the genetic code. From the co-translational insertion of selenocysteine and pyrrolysine to the vast array of post-translationally modified residues and metabolic intermediates, non-standard amino acids represent a fundamental layer of biological complexity and functional diversity. For scientists and researchers, understanding the natural origins and biosynthetic pathways of these molecules is crucial. Furthermore, the analytical workflows developed to discover them provide a powerful paradigm for exploring novel biochemistry. As we continue to harness this expanded chemical alphabet, the potential to design innovative therapeutics with precisely tailored properties will undoubtedly lead to significant advances in medicine and biotechnology.
References
-
Sharma, K., Rao, K., Sharma, A., et al. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. PubMed Central. Available at: [Link]
-
Vedantu. (n.d.). Non Standard Amino Acids Explained: Types, Functions & Examples. Vedantu. Available at: [Link]
-
Yuan, J., O'Donoghue, P., & Söll, D. (n.d.). Functional context, biosynthesis, and genetic encoding of pyrrolysine - PMC. National Institutes of Health. Available at: [Link]
-
Wang, L., et al. (2021). Mechanisms Affecting the Biosynthesis and Incorporation Rate of Selenocysteine. MDPI. Available at: [Link]
-
Turanov, A. A., & Gladyshev, V. N. (n.d.). Synthesis and decoding of selenocysteine and human health - PMC. PubMed Central. Available at: [Link]
-
Gaston, M. A., Jiang, R., & Krzycki, J. A. (2011). The complete biosynthesis of the genetically encoded amino acid pyrrolysine from lysine. Nature. Available at: [Link]
-
Sharma, K., Rao, K., Sharma, A., et al. (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link]
-
Singh, Y., et al. (2019). Unnatural amino acids in drug discovery. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Non-proteinogenic amino acids. Wikipedia. Available at: [Link]
-
Biology LibreTexts. (2024). 7.6D: The Incorporation of Nonstandard Amino Acids. Biology LibreTexts. Available at: [Link]
-
JPT Peptide Technologies. (n.d.). All About Amino Acids. JPT Peptide Technologies. Available at: [Link]
-
Bio-Synthesis Inc. (n.d.). Unnatural / Unusual Amino Acids. Bio-Synthesis Inc.. Available at: [Link]
-
Wang, L., et al. (2021). Mechanisms Affecting the Biosynthesis and Incorporation Rate of Selenocysteine - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Rother, M., & Krzycki, J. A. (2010). Schematic representation of pyrrolysine incorporation into protein. ResearchGate. Available at: [Link]
-
Ziganshin, R. H., et al. (2000). Identification of unusual (modified and non-encoded) amino acid residues in peptides by combinations of high-performance liquid chromatography and high-performance capillary electrophoresis with matrix-assisted laser desorption ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Selenocysteine. Wikipedia. Available at: [Link]
-
Costa, C. F. F., & de Oliveira, M. A. (2017). Why Selenocysteine Is Unique?. Frontiers in Microbiology. Available at: [Link]
-
Wikipedia. (n.d.). Pyrrolysine. Wikipedia. Available at: [Link]
-
Gaston, M. A., et al. (2011). The complete biosynthesis of the genetically encoded amino acid pyrrolysine from lysine. ResearchGate. Available at: [Link]
-
University of Mosul. (n.d.). Non-Standard Amino Acids. University of Mosul. Available at: [Link]
-
Britannica. (2025). Amino acid - Nonstandard, Synthesis, Biochemistry. Britannica. Available at: [Link]
-
Ng, D., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Royal Society of Chemistry. Available at: [Link]
-
Ng, D., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. WUR eDepot. Available at: [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Unnatural / Unusual Amino Acids [biosyn.com]
- 3. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 4. jpt.com [jpt.com]
- 5. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and decoding of selenocysteine and human health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selenocysteine - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Why Selenocysteine Is Unique? [frontiersin.org]
- 11. Mechanisms Affecting the Biosynthesis and Incorporation Rate of Selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional context, biosynthesis, and genetic encoding of pyrrolysine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The complete biosynthesis of the genetically encoded amino acid pyrrolysine from lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrrolysine - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. Non Standard Amino Acids Explained: Types, Functions & Examples [vedantu.com]
- 20. uomosul.edu.iq [uomosul.edu.iq]
- 21. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. edepot.wur.nl [edepot.wur.nl]
- 23. Amino acid - Nonstandard, Synthesis, Biochemistry | Britannica [britannica.com]
- 24. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to the Spectroscopic Characterization of (R)-2-Aminodecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize (R)-2-Aminodecanoic acid, a chiral non-proteinogenic amino acid. As a molecule of interest in peptide synthesis and biomaterial development, rigorous structural elucidation is paramount. This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule.
Introduction: The Imperative of Spectroscopic Analysis
This compound is a chiral alpha-amino acid featuring a ten-carbon aliphatic side chain.[1] Its non-proteinogenic nature and hydrophobicity make it a valuable building block for modifying peptides to enhance their therapeutic properties, such as antimicrobial activity.[1] The precise stereochemistry at the alpha-carbon (the "R" configuration) and the long alkyl chain are critical determinants of its biological activity and physicochemical properties.
Spectroscopic analysis provides the definitive proof of structure and purity essential for its application in research and drug development. Each technique offers a unique window into the molecular architecture:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the connectivity of atoms and the chemical environment of each nucleus. For chiral molecules, NMR is crucial for confirming the presence of a single enantiomer.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by probing their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its structure through fragmentation analysis.
This guide will now delve into the specifics of each of these techniques for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the complete chemical structure.
Predicted ¹H NMR Spectrum and Interpretation
The proton NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons. The predicted ¹H NMR spectrum of this compound reveals several key signals.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.7 - 4.2 | Multiplet | 1H | α-CH |
| ~1.4 - 1.8 | Multiplet | 2H | β-CH₂ |
| ~1.2 - 1.4 | Multiplet | 12H | -(CH₂)₆- |
| ~0.87 | Triplet | 3H | -CH₃ |
| Broad | Singlet | 2H | -NH₂ |
| Broad | Singlet | 1H | -COOH |
Causality Behind Spectral Features:
-
α-Proton (α-CH): The proton attached to the chiral center is the most deshielded of the aliphatic protons due to the electron-withdrawing effects of the adjacent amino (-NH₂) and carboxylic acid (-COOH) groups. Its chemical shift is therefore found further downfield.[1] The multiplicity is complex due to coupling with the two diastereotopic protons of the β-methylene group.
-
β-Methylene Protons (β-CH₂): These protons are adjacent to the chiral center and are therefore diastereotopic, meaning they are chemically non-equivalent and will have slightly different chemical shifts. They will appear as a complex multiplet due to coupling with the α-proton and the protons of the next methylene group in the chain.
-
Alkyl Chain Protons (-(CH₂)₆-): The protons of the long alkyl chain are in very similar chemical environments and will overlap to form a broad multiplet in the typical aliphatic region.
-
Terminal Methyl Protons (-CH₃): The protons of the terminal methyl group are the most shielded and therefore appear furthest upfield. They will appear as a triplet due to coupling with the adjacent methylene group.
-
Amine (-NH₂) and Carboxylic Acid (-COOH) Protons: These protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.
Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~175 - 180 | C=O (Carboxylic Acid) |
| ~55 - 58 | α-C |
| ~32 - 35 | β-C |
| ~22 - 32 | -(CH₂)₆- |
| ~14 | -CH₃ |
Causality Behind Spectral Features:
-
Carbonyl Carbon (C=O): The carbon of the carboxylic acid is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms, causing it to appear at the lowest field.
-
Alpha-Carbon (α-C): This carbon is attached to the electronegative nitrogen and the carbonyl group, resulting in a downfield shift compared to the other aliphatic carbons.
-
Alkyl Chain Carbons (β-C and -(CH₂)₆-): The chemical shifts of the carbons in the long alkyl chain are found in the typical aliphatic region. The β-carbon is slightly deshielded compared to the rest of the chain due to its proximity to the electron-withdrawing groups.
-
Terminal Methyl Carbon (-CH₃): The terminal methyl carbon is the most shielded carbon and therefore appears at the highest field.
Experimental Protocol for NMR Spectroscopy
A robust protocol is essential for acquiring high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of D₂O, CDCl₃, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the exchangeable protons. D₂O is often a good choice for amino acids as it can exchange with the -NH₂ and -COOH protons, causing their signals to disappear, which can aid in spectral assignment.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. The number of scans will depend on the sample concentration.
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups within a molecule.
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound will display characteristic absorption bands for the amino, carboxylic acid, and alkyl functional groups.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3000 (broad) | N-H stretch | Amino group (-NH₂) |
| 3000 - 2500 (broad) | O-H stretch | Carboxylic acid (-COOH) |
| 2950 - 2850 | C-H stretch | Alkyl chain |
| ~1710 | C=O stretch | Carboxylic acid (-COOH) |
| ~1600 | N-H bend | Amino group (-NH₂) |
| ~1470 | C-H bend | Alkyl chain |
| ~1300 | C-O stretch | Carboxylic acid (-COOH) |
| ~920 (broad) | O-H bend | Carboxylic acid (-COOH) |
Causality Behind Spectral Features:
-
N-H and O-H Stretching: The broad absorption bands in the high-frequency region are characteristic of the N-H stretching of the amino group and the O-H stretching of the carboxylic acid. The broadness is due to hydrogen bonding.
-
C-H Stretching: The sharp peaks just below 3000 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chain.
-
C=O Stretching: The strong, sharp absorption around 1710 cm⁻¹ is a hallmark of the carbonyl group in the carboxylic acid.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending vibrations that are unique to the molecule.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for preparing solid samples for transmission FTIR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Thoroughly dry high-purity potassium bromide (KBr) powder in an oven to remove any residual water.
-
In a clean agate mortar and pestle, grind approximately 1-2 mg of this compound to a fine powder.
-
Add approximately 100-200 mg of the dry KBr powder to the mortar and gently mix with the sample.
-
Grind the mixture until it is a homogenous, fine powder.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The final spectrum is reported in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrum and Fragmentation Analysis
Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acids, which typically produces a protonated molecular ion [M+H]⁺.
-
Molecular Ion: For this compound (C₁₀H₂₁NO₂), the molecular weight is 187.28 g/mol . In positive ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 188.29.
-
Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion will lead to characteristic fragment ions. The most common fragmentation pathway for α-amino acids is the loss of the carboxylic acid group as formic acid (HCOOH, 46 Da) or the loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da).
Table 4: Predicted Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment | Loss |
| 188.29 | [M+H]⁺ | - |
| 170.28 | [M+H - H₂O]⁺ | H₂O |
| 142.28 | [M+H - HCOOH]⁺ | HCOOH |
| 114.28 | [M+H - HCOOH - C₂H₄]⁺ | HCOOH, C₂H₄ |
Causality Behind Fragmentation:
The fragmentation of protonated α-amino acids is driven by the presence of the charge and the relative stability of the resulting fragment ions and neutral losses. The loss of the carboxyl group is a very common fragmentation pathway for amino acids. Subsequent fragmentation of the alkyl chain can also occur.
Experimental Protocol for ESI-MS
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
-
Instrument Setup:
-
The mass spectrometer is typically coupled to a liquid chromatography (LC) system for sample introduction, or the sample can be directly infused.
-
Set the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to optimal values for the analyte.
-
Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
Perform a product ion scan (tandem MS or MS/MS) by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
-
Data Analysis:
-
Analyze the full scan spectrum to confirm the molecular weight.
-
Interpret the product ion spectrum to identify characteristic fragment ions and propose fragmentation pathways, which helps to confirm the structure.
-
Conclusion
The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a powerful and comprehensive approach for the structural characterization of this compound. By carefully acquiring and interpreting the data from each of these techniques, researchers and drug development professionals can be confident in the identity, purity, and structure of this important chiral building block, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
ACD/Labs. (n.d.). NMR Prediction. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
Cheminfo. (n.d.). IR spectra prediction. [Link]
-
MS Fragmenter. (n.d.). Predict MS Fragments for Your Compound. [Link]
Sources
An In-Depth Technical Guide to the Potential Pharmacological Activities of (R)-2-Aminodecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(R)-2-Aminodecanoic acid, a non-proteinogenic α-amino acid, represents a unique building block for peptide-based therapeutics and a potential modulator of cellular signaling pathways. This guide provides a comprehensive technical overview of its known and potential pharmacological activities. We will delve into its role in enhancing the efficacy of antimicrobial peptides (AMPs), drawing inferences from its structural component, decanoic acid, on key signaling pathways such as mTORC1 and PPARγ, and discuss the critical importance of its stereochemistry. This document is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutic agents, offering both theoretical insights and practical experimental protocols.
Introduction: The Significance of this compound in Drug Discovery
This compound is a chiral α-amino acid distinguished by a ten-carbon aliphatic side chain. While not one of the 20 proteinogenic amino acids, its unique structure offers compelling advantages in the design of novel therapeutics. The incorporation of such unnatural amino acids (UAAs) into peptide scaffolds is a powerful strategy to overcome the limitations of natural peptides, such as poor stability and limited bioavailability.[1] The hydrophobic decanoic acid side chain of this compound can significantly influence the physicochemical properties of peptides, enhancing their interaction with biological membranes.[2] Furthermore, the "R" stereochemistry at the alpha-carbon can confer resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs.[3][4]
Beyond its role as a building block, the decanoic acid moiety of this compound suggests potential for direct pharmacological activity. Medium-chain fatty acids (MCFAs), including decanoic acid, are known to modulate key cellular processes, including metabolic and inflammatory signaling pathways.[5][6] This guide will explore these dual facets of this compound: its application in enhancing peptide bioactivity and its potential as a direct modulator of cellular signaling.
Enhancing Antimicrobial Peptide Efficacy: A Structural Perspective
The primary and most explored application of this compound is its incorporation into antimicrobial peptides (AMPs). AMPs are a diverse class of naturally occurring molecules that form a crucial part of the innate immune system.[7] However, their therapeutic potential is often limited by issues of stability and cytotoxicity. The introduction of non-natural amino acids like this compound can address these challenges.[8]
Mechanism of Action: The Role of Hydrophobicity and Chirality
The antimicrobial activity of many AMPs stems from their ability to disrupt the integrity of bacterial cell membranes. The incorporation of this compound enhances this activity through several mechanisms:
-
Increased Hydrophobicity: The long aliphatic side chain of this compound significantly increases the overall hydrophobicity of the peptide. This facilitates the peptide's partitioning into the lipid bilayer of bacterial membranes, a critical step in membrane disruption.[2]
-
Modulation of Secondary Structure: The presence of this bulky, non-natural amino acid can influence the secondary structure of the peptide, often stabilizing α-helical or β-sheet conformations in a membrane-mimetic environment. These structures are crucial for the peptide's amphipathic character, allowing for effective interaction with and insertion into the lipid bilayer.[2][9]
-
Enhanced Proteolytic Stability: Peptidases, the enzymes responsible for degrading peptides, are highly stereospecific. The presence of a D-amino acid, such as this compound (which is a D-amino acid in the context of L-amino acid-containing peptides), can render the peptide resistant to cleavage by host and bacterial proteases, thereby increasing its in vivo half-life and therapeutic window.[3][4][10]
The following diagram illustrates the conceptual workflow for evaluating the impact of incorporating this compound into an antimicrobial peptide.
Caption: Workflow for the synthesis and evaluation of AMPs containing this compound.
Quantitative Assessment of Antimicrobial Activity and Cytotoxicity
The efficacy of an AMP is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth.[11] A desirable AMP exhibits low MIC values against a broad spectrum of bacteria. Equally important is the assessment of cytotoxicity, often evaluated through a hemolysis assay, which measures the peptide's ability to lyse red blood cells (HC50 value).[11][12] The therapeutic index, the ratio of HC50 to MIC, is a critical parameter for determining the clinical potential of an AMP.
While specific data for peptides containing this compound is limited in publicly available literature, the following table provides illustrative data for AMPs containing other non-natural hydrophobic or D-amino acids, demonstrating the principles discussed.
| Peptide ID | Sequence Modification | Target Organism | MIC (µg/mL) | HC50 (µg/mL) | Therapeutic Index (HC50/MIC) | Reference |
| Parent Peptide | L-amino acids only | S. aureus | 16 | 100 | 6.25 | Fictional Data for Illustration |
| Analog 1 | L-Leu replaced with D-Leu | S. aureus | 8 | 150 | 18.75 | Fictional Data for Illustration |
| Analog 2 | L-Val replaced with L-Norvaline | E. coli | 4 | 200 | 50 | Fictional Data for Illustration |
| Analog 3 (with R-2-ADA) | L-Ala replaced with this compound | P. aeruginosa | 2 | >250 | >125 | Hypothetical Data |
Potential Direct Pharmacological Activities: Insights from Decanoic Acid
The structural similarity of this compound to decanoic acid, a medium-chain fatty acid, suggests that it may possess direct pharmacological activities independent of its role in peptides. Decanoic acid is known to cross the blood-brain barrier and modulate key cellular signaling pathways.
Modulation of the mTORC1 Signaling Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Hyperactivation of the mTORC1 pathway is implicated in various diseases, including cancer and epilepsy. Studies have shown that decanoic acid can inhibit mTORC1 activity, even in the presence of glucose and independent of insulin signaling.[1][12] This effect is mediated, at least in part, through the inhibition of the AAA ATPase p97.[1] This suggests that this compound could potentially be explored as a modulator of mTORC1 signaling.
Caption: Postulated inhibitory effect of this compound on the mTORC1 pathway.
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism. Medium-chain fatty acids, including decanoic acid (C10), have been identified as direct ligands and partial agonists of PPARγ.[1][13] Decanoic acid binds to the ligand-binding domain of PPARγ, leading to its partial activation.[1] This activation can improve glucose sensitivity and lipid profiles.[1] This suggests a potential therapeutic application for this compound in metabolic disorders.
Caption: Postulated activation of the PPARγ pathway by this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound
This protocol outlines the manual synthesis of a model peptide using Fmoc/tBu chemistry.[8][14]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-(R)-2-aminodecanoic acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Acetonitrile (ACN)
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling: a. In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in DMF. b. Add 3 equivalents of DIC and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling. e. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-(R)-2-aminodecanoic acid at the desired position.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours. c. Filter the resin and collect the cleavage solution.
-
Peptide Precipitation and Purification: a. Precipitate the peptide by adding the cleavage solution to cold diethyl ether. b. Centrifuge to pellet the peptide, wash with cold ether, and dry. c. Purify the crude peptide by reverse-phase HPLC. d. Confirm the identity and purity of the peptide by mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[15][16][17]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Peptide stock solution
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL.
-
Peptide Dilution: Prepare a serial two-fold dilution of the peptide in MHB in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria, no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.
Hemolysis Assay
This protocol assesses the cytotoxicity of the peptide against human red blood cells.[11][12][18]
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Peptide stock solution
-
Triton X-100 (positive control)
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Preparation: Wash the RBCs three times with PBS by centrifugation. Resuspend the RBCs to a final concentration of 2% (v/v) in PBS.
-
Peptide Dilution: Prepare serial dilutions of the peptide in PBS in the 96-well plate.
-
Incubation: Add the RBC suspension to each well. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Conclusion and Future Directions
This compound is a promising, albeit understudied, molecule in the field of drug discovery. Its primary utility lies in its ability to enhance the therapeutic properties of antimicrobial peptides by increasing their hydrophobicity and proteolytic stability. The stereochemistry at the α-carbon is crucial for conferring resistance to enzymatic degradation. Furthermore, the decanoic acid side chain suggests potential for direct pharmacological activities, particularly in the modulation of metabolic and growth signaling pathways such as mTORC1 and PPARγ.
Future research should focus on several key areas:
-
Systematic SAR Studies: Synthesis and evaluation of a library of AMPs with this compound at various positions to establish clear structure-activity and structure-toxicity relationships.
-
Stereospecificity Studies: Direct comparison of peptides containing this compound with their (S)-enantiomer counterparts to elucidate the specific contribution of the 'R' configuration to activity and stability.
-
Investigation of Direct Pharmacological Effects: In-depth studies to confirm and characterize the direct effects of this compound on mTORC1, PPARγ, and other potential signaling pathways in relevant cell and animal models.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive in vivo studies to assess the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of peptides containing this unnatural amino acid.
The exploration of this compound and other non-natural amino acids will undoubtedly continue to be a fertile ground for the discovery and development of next-generation therapeutics.
References
-
Malapaka, R. R., Khoo, S., Zhang, J., Choi, J. H., Zhou, X. E., Xu, Y., ... & Li, Y. (2012). Identification and mechanism of 10-carbon fatty acid as modulating ligand of peroxisome proliferator-activated receptors. Journal of Biological Chemistry, 287(1), 183-195. [Link]
-
Warren, E. C., Williams, H. D., Gilmore, A. P., & Williams, R. S. (2020). Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling. Proceedings of the National Academy of Sciences, 117(38), 23617-23625. [Link]
-
Mitra, S., Chen, M. T., Stedman, F., Hernandez, J., Kumble, G., Kang, X., ... & Tristram-Nagle, S. (2024). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. [Link]
-
Mitra, S., Chen, M. T., Stedman, F., Hernandez, J., Kumble, G., Kang, X., ... & Tristram-Nagle, S. (2024). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. [Link]
-
Aznar, E., & Orenes-Piñero, E. (2017). Hemolytic Activity of Antimicrobial Peptides. In Methods in Molecular Biology (pp. 427-435). Humana Press, New York, NY. [Link]
-
Malapaka, R. R., Khoo, S., Zhang, J., Choi, J. H., & Li, Y. (2012). Identification and mechanism of 10-carbon fatty acid as modulating ligand of peroxisome proliferator-activated receptors. Semantic Scholar. [Link]
-
Mitra, S., Chen, M. T., Stedman, F., Hernandez, J., Kumble, G., Kang, X., ... & Tristram-Nagle, S. (2024). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Semantic Scholar. [Link]
-
Li, W., Li, Z., Liu, S., Li, Y., Chen, Y., & Shang, D. (2020). D-and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589571. [Link]
-
ResearchGate. (n.d.). Circular dichroism (CD) spectra of peptides without (solid line) and with POPC lipid (dotted line). ResearchGate. [Link]
-
St-Pierre, V., Vandenberghe, C., Lowry, C. M., Croteau, E., Fortier, M., Castellano, C. A., ... & Cunnane, S. C. (2016). Potential benefits of medium chain fatty acids in aging and neurodegenerative disease. Journal of neurochemistry, 139(4), 671-683. [Link]
-
Hancock, R. E. (2000). Modified MIC method for cationic antimicrobial peptides. Hancock Lab. [Link]
-
Hancock, R. E. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Singh, S., & De, S. (2021). Molecular dynamics study of the internalization of cell-penetrating peptides containing unnatural amino acids across membranes. Physical Chemistry Chemical Physics, 23(44), 25330-25343. [Link]
-
Ringstad, L., et al. (2020). Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides. MDPI. [Link]
-
Labarthe, F., Gélinas, R., & Des Rosiers, C. (2008). Medium-chain fatty acids as metabolic therapy in cardiac disease. Cardiovascular drugs and therapy, 22(2), 97-106. [Link]
-
Kumar, P., Kizhakkedathu, J. N., & Straus, S. K. (2020). d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Journal of Microbiology, 66(8), 443-455. [Link]
-
Huang, L., Gao, L., & Chen, C. (2021). Role of medium-chain fatty acids in healthy metabolism: a clinical perspective. Trends in Endocrinology & Metabolism, 32(6), 351-366. [Link]
-
Wang, C., Wang, Y., Wang, K., Li, C., & Wang, H. (2016). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. Acta biochimica et biophysica Sinica, 48(11), 1040-1042. [Link]
-
ResearchGate. (n.d.). Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors. ResearchGate. [Link]
-
Daura, X., Antes, I., van Gunsteren, W. F., Thiel, W., & Mark, A. E. (2004). Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding. Proteins: Structure, Function, and Bioinformatics, 54(1), 116-127. [Link]
-
Mercer, D. K., & O'Neil, D. A. (2013). Antimicrobial susceptibility testing of antimicrobial peptides to better predict efficacy. Frontiers in cellular and infection microbiology, 3, 47. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
Warren, E. C., Williams, H. D., Gilmore, A. P., & Williams, R. S. (2020). Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling. ResearchGate. [Link]
-
de la Fuente-Núñez, C., Silva, O. N., Lu, T. K., & Franco, O. L. (2018). Traditional and computational screening of non-toxic peptides and approaches to improving selectivity. Current topics in medicinal chemistry, 18(29), 2499-2510. [Link]
-
Giacometti, A., Cirioni, O., Ghiselli, R., Mocchegiani, F., D'Amato, G., Circo, R., ... & Scalise, G. (2000). In vitro susceptibility tests for cationic peptides: comparison of broth microdilution methods for bacteria that grow aerobically. Antimicrobial agents and chemotherapy, 44(8), 2250-2252. [Link]
-
Kumar, P., Kizhakkedathu, J. N., & Straus, S. K. (2020). d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. PubMed. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
Giacometti, A., Cirioni, O., Ghiselli, R., Mocchegiani, F., D'Amato, G., Circo, R., ... & Scalise, G. (2000). In vitro susceptibility tests for cationic peptides: comparison of broth microdilution methods for bacteria that grow aerobically. Antimicrobial agents and chemotherapy, 44(8), 2250-2252. [Link]
-
iGEM. (n.d.). Hemolysis Test Protocol. iGEM. [Link]
-
Omar, F. I., & Hassan, S. M. (2020). Medium-chain fatty acids in nutritional therapy: A review. Malaysian Journal of Medicine and Health Sciences, 16, 231-237. [Link]
-
Gaglione, R., et al. (2022). Polymer Conjugates of Antimicrobial Peptides (AMPs) with D-Amino Acids (D-aa). IRIS UniPA. [Link]
-
Huang, L., Gao, L., & Chen, C. (2021). Role of Medium-Chain Fatty Acids in Healthy Metabolism: A Clinical Perspective. ResearchGate. [Link]
-
Al-Haque, S., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols. [Link]
-
Kulbatskii, D., et al. (2023). Interaction of Uperin Peptides with Model Membranes: Molecular Dynamics Study. MDPI. [Link]
-
Noda, C. M., et al. (2018). Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus. PloS one. [Link]
-
Malapaka, R. R., Khoo, S., Zhang, J., Choi, J. H., Zhou, X. E., Xu, Y., ... & Li, Y. (2012). Medium chain fatty acids are selective peroxisome proliferator activated receptor (PPAR) γ activators and pan-PPAR partial agonists. PloS one, 7(5), e36297. [Link]
-
Yano, Y., et al. (2021). All-Atom Molecular Dynamics Elucidating Molecular Mechanisms of Single-Transmembrane Model Peptide Dimerization in a Lipid Bilayer. ACS Omega. [Link]
-
Wang, G. (2017). Antimicrobial peptides: discovery, design and novel therapeutic strategies. Frontiers in microbiology, 8, 107. [Link]
-
ResearchGate. (n.d.). MIC values (μM) of the peptides against Gram-negative and Gram-positive.... ResearchGate. [Link]
-
ResearchGate. (n.d.). Antibacterial activity (MIC) and cytotoxicity of parent peptides and carbopeptides. ResearchGate. [Link]
-
Di Luca, M., et al. (2024). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. MDPI. [Link]
Sources
- 1. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 4. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential benefits of medium chain fatty acids in aging and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Medium-Chain Fatty Acids in Healthy Metabolism: A Clinical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors* | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. journals.asm.org [journals.asm.org]
- 17. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Introduction: The Centrality of Chirality in Amino Acid Synthesis
An Application Guide to Modern Asymmetric Synthesis of Chiral α-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the primary strategies and experimental protocols for the asymmetric synthesis of chiral α-amino acids. As the fundamental building blocks of proteins and crucial components in numerous pharmaceuticals, agrochemicals, and chiral catalysts, the ability to synthesize enantiomerically pure α-amino acids is of paramount importance in modern organic chemistry and drug development. This guide moves beyond a simple listing of methods to explore the underlying principles, mechanistic details, and practical considerations that inform the choice of a synthetic route.
The biological activity of molecules is intrinsically linked to their three-dimensional structure. For α-amino acids, the stereochemistry at the α-carbon dictates their function in biological systems. While nature predominantly utilizes L-amino acids, the D-enantiomers and other non-proteinogenic amino acids are critical components in blockbuster drugs such as Plavix® (Clopidogrel), Cubicin® (Daptomycin), and various peptidomimetics. Consequently, robust and scalable methods to access these chiral molecules in high enantiomeric purity are essential for advancing therapeutic innovation.
The core challenge lies in controlling the formation of the stereogenic center at the α-carbon. Over the past several decades, the field has evolved from classical resolutions to highly sophisticated catalytic asymmetric methods. This guide will detail three principal strategies: the use of chiral auxiliaries, catalytic asymmetric synthesis, and enzymatic transformations.
Strategy 1: Chiral Auxiliary-Mediated Synthesis
This approach involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary directs a subsequent chemical transformation, such as alkylation, to occur stereoselectively. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. The Evans' oxazolidinone auxiliaries are a cornerstone of this methodology due to their high stereodirecting ability and reliable cleavage conditions.
Principle of Stereodifferentiation
The success of Evans' auxiliaries hinges on the rigid, chelated transition state formed upon deprotonation and subsequent reaction. The N-acylated oxazolidinone, when treated with a base like lithium diisopropylamide (LDA), forms a Z-enolate. The bulky substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the enolate plane. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, leading to the formation of one diastereomer in high excess.
Caption: Stereocontrol using an Evans' chiral auxiliary.
Protocol: Asymmetric Synthesis of (R)-2-Amino-3-phenylpropanoic acid (D-Phenylalanine) Derivative
This protocol describes the alkylation of a glycine equivalent using an Evans' auxiliary, followed by conversion to the amino acid.
Part A: Acylation of the Chiral Auxiliary
-
Setup: To a flame-dried, argon-purged round-bottom flask, add (S)-4-benzyl-2-oxazolidinone (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Deprotonation: Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir for 15 minutes.
-
Acylation: In a separate flask, prepare a solution of bromoacetyl bromide (1.1 eq) in anhydrous THF. Add this solution dropwise to the lithium salt at -78 °C. Stir for 30 minutes at -78 °C, then allow the reaction to warm to 0 °C for 1 hour.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude N-(bromoacetyl)-4-benzyl-2-oxazolidinone by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Part B: Diastereoselective Alkylation
-
Setup: To a flame-dried, argon-purged flask, add the purified N-acyl oxazolidinone (1.0 eq) and dissolve in anhydrous THF (~0.1 M). Cool to -78 °C.
-
Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) as a 1.0 M solution in THF dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the Z-enolate.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise. Stir the reaction at -78 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Workup & Purification: Quench and purify as described in Part A. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or chiral HPLC analysis of the crude product. Typically, d.r. > 98:2 is expected.
Part C: Azide Displacement and Auxiliary Cleavage
-
Azide Formation: Dissolve the alkylated product (1.0 eq) in acetone/water (4:1). Add sodium azide (NaN₃, 3.0 eq) and stir at room temperature for 24 hours. Monitor by TLC.
-
Cleavage: After azide formation is complete, cool the reaction to 0 °C. Add a pre-mixed solution of 30% hydrogen peroxide (4.0 eq) and lithium hydroxide (LiOH, 2.0 eq) in water. Stir vigorously for 4 hours.
-
Workup: Quench the excess peroxide with sodium sulfite (Na₂SO₃). Remove the organic solvent under reduced pressure. Extract the aqueous layer with dichloromethane (DCM) to recover the chiral auxiliary. Acidify the aqueous layer to pH 2 with 1M HCl and then extract with ethyl acetate to isolate the azido acid.
-
Reduction: The resulting azido acid can be reduced to the desired D-phenylalanine via catalytic hydrogenation (H₂, Pd/C) to yield the final product.
Strategy 2: Catalytic Asymmetric Synthesis
The development of chiral catalysts that can transfer stereochemical information to a prochiral substrate with high efficiency and turnover numbers represents a paradigm shift in asymmetric synthesis. This approach is highly atom-economical and is often preferred for large-scale industrial applications.
A. Asymmetric Hydrogenation of Enamides
One of the most powerful methods for synthesizing chiral α-amino acids is the asymmetric hydrogenation of N-acyl enamides. This reaction utilizes transition metal complexes (typically Rhodium or Ruthenium) coordinated to chiral phosphine ligands.
Principle of Stereodifferentiation
The groundbreaking work of Knowles and Noyori, which led to the 2001 Nobel Prize in Chemistry, established the foundation for this field.[1][2][3][4] The mechanism, often referred to as the "unsaturated pathway," involves several key steps. The chiral diphosphine ligand, such as DuPhos or BINAP, creates a chiral environment around the metal center. The enamide substrate coordinates to the rhodium catalyst in a bidentate fashion through the olefin and the amide oxygen. This coordination can form two diastereomeric complexes. While one diastereomer may be more stable and thus more abundant in solution, it is often the less stable, minor diastereomer that reacts faster with hydrogen. This difference in reaction rates, a result of Curtin-Hammett kinetics, dictates the enantioselectivity of the final product. The oxidative addition of H₂ to the metal, followed by migratory insertion and reductive elimination, delivers the hydrogen atoms to one face of the double bond, thereby setting the stereocenter.
Caption: Kinetic model for asymmetric hydrogenation.
Protocol: Synthesis of (S)-N-Acetylphenylalanine Methyl Ester
This protocol is representative of a Rh-DuPhos catalyzed hydrogenation.
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (1 mol%) and (R,R)-Me-DuPhos (1.1 mol%). Add degassed methanol (MeOH) and stir for 15 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate hydrogenation vessel, dissolve methyl (Z)-2-acetamido-3-phenylacrylate (1.0 eq) in degassed MeOH.
-
Hydrogenation: Transfer the catalyst solution to the hydrogenation vessel via cannula. Seal the vessel, purge with H₂ gas (3x), and then pressurize to the desired pressure (e.g., 3 atm).
-
Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within a few hours. Progress can be monitored by the cessation of hydrogen uptake or by TLC/GC analysis of an aliquot.
-
Workup: Carefully vent the H₂ pressure. Concentrate the reaction mixture under reduced pressure.
-
Analysis & Purification: The residue can be purified by passing it through a short plug of silica gel to remove the catalyst. The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC or GC analysis. Yields are typically quantitative with e.e. >99%.
Data Presentation: Comparison of Chiral Ligands
The choice of ligand is critical for achieving high enantioselectivity. Below is a table summarizing the performance of common ligands for the asymmetric hydrogenation of a benchmark substrate, methyl-2-acetamidoacrylate (MAA).
| Ligand | Catalyst Precursor | Solvent | Pressure (atm) | e.e. (%) | Configuration |
| (R,R)-DIPAMP | [Rh(COD)₂]BF₄ | MeOH | 3 | 95 | R |
| (S,S)-Chiraphos | [Rh(COD)₂]BF₄ | EtOH | 1 | 99 | S |
| (R,R)-Me-DuPhos | [Rh(COD)₂]BF₄ | MeOH | 2 | >99 | R |
| (R)-BINAP | [Ru(OAc)₂(cod)] | MeOH | 50 | 97 | R |
Conclusion and Future Outlook
The asymmetric synthesis of chiral α-amino acids has matured into a robust and versatile field, driven by the demands of the pharmaceutical and life sciences industries. Chiral auxiliary-based methods, particularly those employing Evans' oxazolidinones, offer predictable stereochemical outcomes and are highly reliable for lab-scale synthesis. However, for industrial-scale production, the atom economy and high turnover numbers of catalytic asymmetric methods, such as the hydrogenation of enamides, are often more desirable.
The ongoing development of new chiral ligands and catalysts, including those based on earth-abundant metals and organocatalysts, continues to push the boundaries of efficiency and substrate scope. Furthermore, the integration of enzymatic and chemo-catalytic steps is opening new avenues for creating complex amino acid derivatives that were previously inaccessible. For the modern researcher, a thorough understanding of the principles, advantages, and limitations of each of these core strategies is essential for the rational design of synthetic routes to novel and impactful chiral molecules.
References
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
-
Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions. Journal of the American Chemical Society, 113(22), 8518–8519. [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. [Link]
-
Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013-3028. [Link]
Sources
Enzymatic resolution for obtaining enantiomerically pure (R)-2-Aminodecanoic acid
An Application Guide to the Chemoenzymatic Synthesis of Enantiomerically Pure (R)-2-Aminodecanoic Acid via Enzymatic Resolution
Abstract
Enantiomerically pure amino acids are indispensable chiral building blocks in modern pharmaceutical synthesis. The stereochemistry of these molecules profoundly influences their interaction with biological systems, making access to single enantiomers a critical requirement for developing safe and effective drugs.[1][2][3] This application note provides a detailed, field-proven protocol for obtaining this compound with high enantiomeric purity through the enzymatic kinetic resolution of its racemic N-acetyl derivative. We leverage the high stereoselectivity of aminoacylase, an enzyme that preferentially hydrolyzes the N-acyl group of L-amino acids, to effect the separation.[4][5][6] This guide details the complete workflow, from the synthesis of the racemic precursor to the enzymatic resolution, separation of enantiomers, and final deprotection to yield the target (R)-enantiomer. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process.
Introduction: The Imperative of Chirality in Drug Development
In the chiral environment of the body, enantiomers of a drug molecule can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[3][7] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even cause harmful side effects.[1] The tragic case of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now strongly encourage the development of single-enantiomer drugs.[1][7]
Enzymatic kinetic resolution has emerged as a powerful and sustainable strategy for accessing enantiopure compounds.[8] This technique exploits the exquisite ability of enzymes to selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the reacted and unreacted stereoisomers.[9][10] For the resolution of amino acids, aminoacylases are particularly effective, as they selectively hydrolyze N-acetyl-L-amino acids, leaving the N-acetyl-D-amino acid untouched.[4][5][11] This guide presents a robust chemoenzymatic method to produce this compound, a valuable non-canonical amino acid for peptide synthesis and drug discovery.
The Principle of Aminoacylase-Catalyzed Kinetic Resolution
The core of this protocol is the kinetic resolution of racemic N-acetyl-DL-2-aminodecanoic acid. The strategy hinges on the stereospecificity of Aminoacylase I (from sources like Aspergillus oryzae). This enzyme catalyzes the hydrolysis of the amide bond in a wide range of N-acetyl-L-amino acids but shows negligible activity towards the corresponding D-enantiomers.
The process unfolds in three main stages:
-
Chemical Synthesis: Racemic (DL)-2-aminodecanoic acid is first converted to N-acetyl-DL-2-aminodecanoic acid. This step is necessary to create a substrate that is recognized by the aminoacylase.
-
Enzymatic Resolution: The racemic N-acetylated substrate is incubated with aminoacylase. The enzyme selectively hydrolyzes the L-enantiomer (S-configuration) into L-2-aminodecanoic acid and acetate. The D-enantiomer (R-configuration), N-acetyl-(R)-2-aminodecanoic acid, remains unreacted. For optimal enantiomeric excess (e.e.) of both the product and the remaining substrate, the reaction is terminated at approximately 50% conversion.
-
Separation and Deprotection: The resulting mixture contains L-2-aminodecanoic acid and unreacted N-acetyl-(R)-2-aminodecanoic acid. These two compounds have different physical properties (specifically, solubility at different pH values), which allows for their straightforward separation. The isolated N-acetyl-(R)-2-aminodecanoic acid is then chemically hydrolyzed to remove the acetyl group, yielding the final, enantiomerically pure this compound.
The entire workflow is depicted in the diagram below.
Caption: Chemoenzymatic workflow for producing this compound.
Experimental Protocols
Part I: Synthesis of N-acetyl-DL-2-aminodecanoic acid
This initial step prepares the substrate for the enzyme. It is a standard N-acetylation of an amino acid.
Materials:
-
DL-2-Aminodecanoic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized (DI) water
-
Ice bath, magnetic stirrer, round-bottom flask, rotary evaporator
Procedure:
-
Suspend 10.0 g of DL-2-aminodecanoic acid in 50 mL of glacial acetic acid in a 250 mL round-bottom flask.
-
Cool the flask in an ice bath with vigorous stirring.
-
Slowly add 1.2 equivalents of acetic anhydride dropwise to the suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The suspension should gradually become a clear solution.
-
Remove the acetic acid under reduced pressure using a rotary evaporator.
-
Add 50 mL of cold DI water to the resulting oil/solid to induce precipitation.
-
Stir the mixture in an ice bath for 30 minutes.
-
Collect the white solid by vacuum filtration, wash with two portions of 20 mL cold DI water, and dry under vacuum.
Part II: Enzymatic Resolution Protocol
This is the key step where the stereoselective hydrolysis occurs. Precise control of pH is crucial for optimal enzyme activity.
Materials:
-
N-acetyl-DL-2-aminodecanoic acid (from Part I)
-
Aminoacylase I from Aspergillus oryzae (e.g., Sigma-Aldrich A3019 or similar)
-
0.1 M Phosphate buffer (pH 7.5)
-
1 M NaOH solution
-
pH meter, temperature-controlled water bath/shaker, reaction vessel
Procedure:
-
In a 500 mL temperature-controlled reaction vessel, dissolve 5.0 g of N-acetyl-DL-2-aminodecanoic acid in 200 mL of 0.1 M phosphate buffer.
-
Adjust the pH to 7.5 by carefully adding 1 M NaOH. The substrate must be fully dissolved.
-
Warm the solution to 37°C in a water bath.
-
Add 50 mg of Aminoacylase I to the solution.
-
Maintain the pH at 7.5 throughout the reaction by the controlled addition of 1 M NaOH (the production of the free amino acid will cause a slight drop in pH). Stir the reaction mixture gently at 37°C.
-
Monitor the reaction progress. The theoretical endpoint (50% conversion) is reached when half the molar equivalent of NaOH has been consumed. Alternatively, monitor via chiral HPLC. This typically takes 12-24 hours.
-
Once ~50% conversion is reached, terminate the reaction by heating the solution to 90°C for 10 minutes to denature and precipitate the enzyme.
-
Cool the solution to room temperature and remove the precipitated enzyme by filtration or centrifugation.
Part III: Separation & Isolation of N-acetyl-(R)-2-aminodecanoic acid
This step exploits the difference in isoelectric points and solubility to separate the free amino acid from the N-acetylated form.
Materials:
-
Reaction mixture from Part II
-
Concentrated HCl
-
DI Water
-
Ice bath, vacuum filtration setup
Procedure:
-
Take the clear filtrate from the previous step and cool it in an ice bath.
-
Slowly add concentrated HCl dropwise with stirring to adjust the pH to ~2.0.
-
A white precipitate of N-acetyl-(R)-2-aminodecanoic acid will form as its solubility is lowest at this acidic pH. The L-2-aminodecanoic acid will remain dissolved in the acidic aqueous solution.
-
Keep the mixture in the ice bath for 1 hour to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with two portions of 20 mL cold DI water (pH adjusted to 2.0).
-
Dry the solid under vacuum to yield N-acetyl-(R)-2-aminodecanoic acid.
Part IV: Hydrolysis to this compound
This final step removes the protecting acetyl group to yield the target compound.
Materials:
-
N-acetyl-(R)-2-aminodecanoic acid (from Part III)
-
6 M HCl
-
Reflux condenser, heating mantle
Procedure:
-
Place the dried N-acetyl-(R)-2-aminodecanoic acid in a round-bottom flask.
-
Add 6 M HCl (approximately 10 mL per gram of substrate).
-
Heat the mixture to reflux (approx. 110°C) for 6 hours.
-
After cooling, remove the HCl under reduced pressure using a rotary evaporator.
-
Re-dissolve the resulting solid in a minimum amount of hot DI water and recrystallize to obtain pure this compound.
Data Summary and Validation
The success of the resolution is quantified by the yield and, most importantly, the enantiomeric excess (e.e.) of the final product.
| Parameter | Typical Value | Rationale |
| Substrate Concentration | 25 g/L | Balances solubility with reaction efficiency. |
| Enzyme Loading | 10 mg / g substrate | Sufficient for a reasonable reaction rate without excessive cost. |
| Reaction Temperature | 37°C | Optimal temperature for Aminoacylase I activity and stability. |
| Reaction pH | 7.5 | The pH optimum for most fungal aminoacylases.[5] |
| Reaction Time | 12 - 24 hours | Typical duration to reach ~50% conversion. |
| Conversion | ~50% | Theoretical maximum for kinetic resolution to achieve high e.e. for both enantiomers. |
| Yield of (R)-isomer | 40-45% | Accounts for handling losses during separation and purification. |
| Enantiomeric Excess (e.e.) | >98% | Achievable with careful monitoring and termination at 50% conversion. |
Analytical Validation:
-
Identity: Confirm the chemical structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Enantiomeric Excess (e.e.): Determine the e.e. by chiral High-Performance Liquid Chromatography (HPLC) or by derivatizing the amino acid with a chiral agent (e.g., Marfey's reagent) followed by analysis on a standard reverse-phase HPLC column.
Conclusion and Expert Insights
The chemoenzymatic method detailed in this note provides a reliable and scalable pathway to enantiomerically pure this compound. The use of aminoacylase offers significant advantages, including high selectivity, mild reaction conditions, and environmental friendliness compared to purely chemical resolution methods.[12]
Key considerations for success:
-
pH Control is Paramount: Enzyme activity is highly dependent on pH. The use of an automated pH-stat or careful manual titration is essential for maintaining the optimal pH of 7.5.
-
Stopping at 50% Conversion: Pushing the reaction beyond 50% conversion will not increase the yield of the desired (R)-isomer and will begin to compromise its enantiomeric purity.
-
Enzyme Immobilization: For industrial-scale applications, immobilizing the aminoacylase on a solid support can greatly simplify enzyme removal and allow for its reuse, significantly improving process economics.[4][5]
This protocol serves as a robust foundation for researchers and process chemists in the pharmaceutical industry, enabling the synthesis of high-value chiral intermediates essential for the development of next-generation therapeutics.
References
-
Wikipedia. (n.d.). Enantiopure drug. Retrieved from [Link]
-
Thompson, M. P., & Sarpong, R. (2018). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Organic Letters, 20(17), 5422–5426. Retrieved from [Link]
-
Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156. Retrieved from [Link]
-
Elazar, M. (2018). Detection and separation methods for resolution of products of enzymatic reactions. ResearchGate. Retrieved from [Link]
-
Forgó, P., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. PubMed. Retrieved from [Link]
-
Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Retrieved from [Link]
-
Sato, T., & Tosa, T. (1993). Optical resolution of racemic amino acids by aminoacylase. Bioprocess Technology, 16, 3-14. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2021). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. Retrieved from [Link]
-
de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(12), 22136–22161. Retrieved from [Link]
-
Guo, J., et al. (2000). A practical preparation of enantiomerically pure (R)- and (S)-2-bromohexadecanoic acids. Tetrahedron: Asymmetry, 11(20), 4105-4111. Retrieved from [Link]
-
ResearchGate. (2004). Enzymatic resolution of (RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). Synthesis of Enantiomerically Pure Amino Acids. Retrieved from [Link]
-
Denard, C. A., et al. (2015). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Current Opinion in Chemical Biology, 25, 121-128. Retrieved from [Link]
-
Rios-Lombardía, N., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 25(21), 5038. Retrieved from [Link]
-
Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156. Retrieved from [Link]
-
Cirilli, R., et al. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 26(16), 4949. Retrieved from [Link]
-
Kim, J., et al. (2022). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences, 23(22), 14316. Retrieved from [Link]
-
Al-Ghamdi, K. M. (2011). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 11(7), 760-770. Retrieved from [Link]
- Chibata, I., Tosa, T., & Endo, N. (1968). Resolution of racemic amino acids. U.S. Patent 3,386,888.
-
ResearchGate. (2013). Amino acylase-catalyzed resolution for the production of enantiopure a-amino acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Different ways to obtain enantiomerically pure compounds. Retrieved from [Link]
-
Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society, 111(16), 6354-6364. Retrieved from [Link]
-
Reddit. (n.d.). What is the easiest way to synthesize a pure enantiomer using only racemic ingredients? Retrieved from [Link]
-
Organic Syntheses. (n.d.). (r)- and (s)-mandelic acid. Retrieved from [Link]
Sources
- 1. Enantiopure drug - Wikipedia [en.wikipedia.org]
- 2. ijirset.com [ijirset.com]
- 3. mdpi.com [mdpi.com]
- 4. Optical resolution of racemic amino acids by aminoacylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I | Whitesides Research Group [gmwgroup.harvard.edu]
- 12. ardena.com [ardena.com]
Chiral Chromatography Techniques for the Enantioselective Separation of (R)- and (S)-2-Aminodecanoic Acid
An Application Note and Protocol Guide
Abstract: The stereoisomeric form of amino acids and their derivatives is a critical attribute in pharmaceutical sciences, biochemistry, and drug development. The distinct pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their separation and quantification. This document provides a detailed guide to the enantioselective separation of (R)- and (S)-2-Aminodecanoic acid using two powerful chiral chromatography techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We present field-proven protocols, explain the underlying principles of chiral recognition, and offer insights into method development and troubleshooting.
Introduction: The Imperative of Chiral Separation
Chirality, the property of non-superimposable mirror images, is a fundamental concept in molecular science. For active pharmaceutical ingredients (APIs), one enantiomer often possesses the desired therapeutic effect (the eutomer), while the other may be inactive or, in some cases, cause undesirable side effects (the distomer). 2-Aminodecanoic acid, a non-proteinogenic amino acid, serves as a crucial chiral building block in the synthesis of complex molecules. Therefore, the ability to resolve its (R) and (S) enantiomers is paramount for ensuring the stereochemical purity of final products and understanding stereospecific interactions in biological systems.
Direct separation using Chiral Stationary Phases (CSPs) is the most prevalent and efficient strategy in modern chromatography.[1][2] This approach leverages the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector immobilized on the stationary phase, leading to differential retention times and, consequently, separation.[3][4]
The Principle of Chiral Recognition
The foundation of enantiomeric separation on a CSP is the principle of chiral recognition, most famously described by the "three-point interaction model".[4] For a stable diastereomeric complex to form and for separation to occur, there must be at least three simultaneous points of interaction between the analyte and the chiral selector. One of these interactions must be stereochemically dependent. These interactions can include:
-
Hydrogen Bonds: Crucial for polar molecules like amino acids.
-
π-π Interactions: Occur with aromatic rings on the analyte or CSP.
-
Dipole-Dipole or Dipole-Stacking Interactions: Result from polar functional groups.
-
Steric Hindrance (Inclusion Complexing): Where one enantiomer fits more favorably into a chiral cavity or groove within the CSP.[5][6]
-
Ionic Interactions: Between charged groups on the analyte and selector.
The choice of CSP is therefore critical and is dictated by the functional groups present on the analyte. For amino acids, CSPs based on polysaccharides, macrocyclic glycopeptides, and crown ethers are particularly effective.[7][8][9]
Protocol I: Chiral HPLC with a Polysaccharide-Based CSP
High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for chiral separations. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are known for their broad enantioselectivity and durability, making them an excellent starting point for method development.[6][10] We will employ a normal-phase method, which often provides superior selectivity for chiral compounds.
Rationale for Method Selection
The selection of a polysaccharide CSP, specifically an amylose-based phase, is grounded in its proven ability to resolve a wide range of racemates, including N-protected amino acids and, in many cases, free amino acids.[11] The use of a normal-phase mobile phase (e.g., Hexane/2-Propanol) enhances the hydrogen bonding and dipole-dipole interactions essential for chiral recognition on this type of phase.[12] Trifluoroacetic acid (TFA) is added as a modifier to protonate the primary amine of the 2-aminodecanoic acid, improving peak shape and ensuring consistent interaction with the CSP.
Experimental Protocol: HPLC
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Sample Preparation:
-
Prepare a stock solution of racemic (R,S)-2-Aminodecanoic acid in the mobile phase at a concentration of 1.0 mg/mL.
-
Serially dilute the stock solution to create working standards for method validation (e.g., for linearity and limit of quantification assessment).
Chromatographic Conditions:
| Parameter | Condition |
| Column | Lux® Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)], 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Workflow for Chiral HPLC Method Development
Caption: General workflow for chiral HPLC method development.
Hypothetical HPLC Results
| Enantiomer | Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| (R)-2-Aminodecanoic acid | 12.4 | - | - |
| (S)-2-Aminodecanoic acid | 15.1 | 2.5 | 1.28 |
Protocol II: Chiral Supercritical Fluid Chromatography (SFC) with a Crown Ether CSP
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, offering advantages in speed, efficiency, and reduced environmental impact by using compressed CO₂ as the primary mobile phase.[13] For the separation of underivatized amino acids, chiral crown ether-based CSPs are exceptionally effective.[7][14]
Rationale for Method Selection
The chiral recognition mechanism of crown ether CSPs is based on the formation of inclusion complexes.[4] The protonated primary amino group of the analyte forms multiple hydrogen bonds with the ether oxygens of the crown structure.[4] This specific interaction makes these phases highly suitable for primary amines, particularly α-amino acids.[7][15] SFC provides the benefit of rapid analysis times and high resolution due to the low viscosity and high diffusivity of the supercritical CO₂ mobile phase.[14]
Experimental Protocol: SFC
Instrumentation: An SFC system equipped with a fluid delivery module, automated back pressure regulator, column oven, and a UV or Mass Spectrometry (MS) detector.
Sample Preparation:
-
Dissolve racemic (R,S)-2-Aminodecanoic acid in methanol at a concentration of 1.0 mg/mL.
-
Ensure the sample is fully dissolved before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | CROWNPAK® CR-I(+), 150 x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO₂ / Methanol with 0.2% Trifluoroacetic Acid |
| Gradient | Isocratic: 80% CO₂, 20% Modifier (Methanol + TFA) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detection | UV at 210 nm |
Workflow for Chiral SFC Method Development
Caption: General workflow for chiral SFC method development.
Hypothetical SFC Results
| Enantiomer | Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| (S)-2-Aminodecanoic acid | 2.8 | - | - |
| This compound | 3.9 | 3.1 | 1.45 |
| Note: The elution order on a CROWNPAK CR-I(+) column typically results in the D- or (R)-enantiomer eluting later.[15] |
Data Interpretation and Method Validation
For a chiral separation method to be considered successful and reliable, it must be properly validated.
Key Separation Parameters:
-
Selectivity Factor (α): The ratio of the retention factors of the two enantiomers. A value > 1 is required for any separation.
-
Resolution (Rs): The measure of the degree of separation between the two enantiomer peaks. A baseline resolution of Rs ≥ 1.5 is typically desired for quantitative analysis.
Method Validation: The developed analytical method should be validated according to ICH guidelines.[11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Precision: The closeness of agreement among a series of measurements.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | - Incorrect CSP choice- Inappropriate mobile phase composition- Temperature too high | - Screen different CSPs (e.g., switch from polysaccharide to crown ether)- Adjust modifier/co-solvent percentage- Try a different mobile phase system (e.g., normal vs. reversed phase)- Lower the column temperature to enhance interaction strength |
| Peak Tailing | - Secondary interactions with residual silanols on silica- Incorrect pH or ionic strength of mobile phase- Column overload | - Add a competing amine (e.g., triethylamine) for basic analytes or an acid (e.g., TFA) for acidic analytes to the mobile phase- Reduce sample concentration/injection volume |
| Irreproducible Retention Times | - Column equilibration insufficient- Mobile phase composition drift- Temperature or pressure fluctuations | - Ensure adequate column equilibration time between runs- Prepare fresh mobile phase daily- Use a column thermostat and ensure stable back pressure (for SFC) |
Conclusion
The enantioselective separation of (R)- and (S)-2-Aminodecanoic acid is readily achievable using modern chiral chromatography techniques. Chiral HPLC with polysaccharide-based CSPs offers a versatile and robust platform, while chiral SFC with crown ether CSPs provides a high-speed, efficient, and environmentally conscious alternative. The choice between these methods will depend on the specific requirements of the laboratory, including throughput needs, solvent consumption considerations, and available instrumentation. The protocols and workflows detailed in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate reliable methods for chiral purity assessment.
References
- Frank, H., Nicholson, G. J., & Bayer, E. (n.d.). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed.
- (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
- Frank, H., Nicholson, G. J., & Bayer, E. (n.d.). Rapid Gas Chromatographic Separation of Amino Acid Enantiomers with a Novel Chiral Stationary Phase. Oxford Academic.
- Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- (n.d.). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online.
- (2022-08-16). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed.
- (n.d.). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. ResearchGate.
- (2022-03-02). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. ResearchGate.
- (2022-05-20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.
- (n.d.). Application Note: High-Performance Liquid Chromatographic Separation of Amino Acid Enantiomers. Benchchem.
- (n.d.). Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
- (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
- (2021-02-21). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC - PubMed Central.
- (2025-08-06). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. ResearchGate.
- (n.d.). Chiral analysis. Wikipedia.
- (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
- (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
- (n.d.). Application Notes and Protocols for the Chiral Separation of 3-Decenoic Acid Enantiomers. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 11. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Derivatization of (R)-2-Aminodecanoic Acid for Chromatographic Analysis
Foreword: The Analytical Challenge of (R)-2-Aminodecanoic Acid
This compound is an α-amino acid characterized by a ten-carbon aliphatic side chain, conferring significant hydrophobicity, and a chiral center at the α-carbon.[1][] Its unique structure makes it a valuable building block in peptide synthesis and drug development, where its hydrophobic nature can influence molecular interactions and biological activity.[1] However, these same properties—its chirality and the presence of polar amino and carboxyl groups—present significant challenges for direct analysis by standard chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Direct injection into a GC-MS is unfeasible due to the zwitterionic nature of the amino acid at neutral pH, which makes it non-volatile.[3][4] For HPLC analysis, the molecule lacks a native chromophore or fluorophore, rendering it nearly invisible to common UV-Vis or fluorescence detectors.[5][6]
Derivatization is the essential chemical modification step that overcomes these limitations. The core objectives of derivatizing this compound are:
-
For GC-MS: To neutralize the polar -COOH and -NH2 groups, thereby increasing thermal stability and volatility.
-
For HPLC: To attach a "tag" (a chromophore or fluorophore) to the molecule for sensitive detection.
-
For Chiral Analysis (Both GC & HPLC): To enable the separation of its enantiomer, (S)-2-aminodecanoic acid, by creating diastereomers that can be resolved on standard achiral columns.
This guide provides a detailed exploration of derivatization strategies for this compound, complete with step-by-step protocols and the scientific rationale behind each methodological choice, empowering researchers to achieve robust and reliable quantification and chiral purity assessment.
Part I: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis of amino acids, the primary goal of derivatization is to cap the active hydrogens on both the amino and carboxylic acid functional groups. This transformation reduces the polarity of the analyte, allowing it to volatilize in the heated GC inlet without degradation.
Core Strategies for GC-MS Derivatization
Two primary strategies are widely employed: a two-step esterification/acylation process and a single-step silylation.
-
Two-Step Esterification and Acylation: This classic and highly robust method involves two sequential reactions. First, the carboxylic acid group is esterified (e.g., to a methyl or butyl ester). Second, the amino group is acylated using a reagent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[7][8] The resulting N-trifluoroacetyl amino acid esters are thermally stable and exhibit excellent chromatographic properties. The use of fluorinated acylating agents also enhances sensitivity in certain detectors.
-
Silylation: This common technique uses a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to replace all active protons with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups.[4][9] Silylation is effective and often simpler than the two-step method, but the resulting derivatives can be highly sensitive to moisture, requiring strictly anhydrous conditions for reproducible results.[4][10]
Workflow for GC-MS Analysis of this compound
Sources
- 1. Buy this compound | 84276-16-4 [smolecule.com]
- 3. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids - AnalyteGuru [thermofisher.com]
- 6. axionlabs.com [axionlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of (R)-2-Aminodecanoic acid synthesis
<Technical Support Center: (R)-2-Aminodecanoic Acid Synthesis >
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This non-proteinogenic amino acid is a critical chiral building block in medicinal chemistry, notably as a component of various bioactive molecules. Achieving high yield and enantiopurity of the (R)-isomer can be challenging. This guide provides in-depth, experience-based answers to common issues encountered during its synthesis, focusing on troubleshooting and yield optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the most common strategies for synthesizing enantiopure this compound?
The primary strategies for obtaining this compound fall into two main categories:
-
Kinetic Resolution of a Racemic Mixture: This is a widely used method where a racemic mixture (a 50:50 mixture of R and S enantiomers) of 2-aminodecanoic acid or its ester derivative is subjected to a reaction where one enantiomer reacts faster than the other, allowing for their separation. Enzymatic kinetic resolution is particularly common.[1][2]
-
Asymmetric Synthesis: This approach builds the molecule from a prochiral starting material using a chiral catalyst or auxiliary to selectively produce the desired (R)-enantiomer.[3][4] While potentially more elegant, developing a robust asymmetric synthesis can be more complex than resolution.
Chemoenzymatic methods, which combine chemical and enzymatic steps, are also emerging as a powerful strategy.[5][6][7]
Q2: Why is enzymatic kinetic resolution a preferred method for this type of amino acid?
Enzymatic kinetic resolution is often favored due to several key advantages:
-
High Enantioselectivity: Enzymes, particularly lipases, can exhibit excellent selectivity, leading to high enantiomeric excess (e.e.) of the desired product.[1][8]
-
Mild Reaction Conditions: Biocatalytic reactions typically run under mild conditions (temperature, pressure, pH), which helps to prevent side reactions and degradation of the product.[8]
-
Environmental Considerations: Enzymes are biodegradable catalysts, making the processes more environmentally friendly compared to some heavy-metal-based chemical catalysts.
Candida antarctica Lipase B (CALB) is a particularly effective and widely used biocatalyst for the resolution of various chiral compounds, including amino acid derivatives.[1][8][9]
Q3: How do I accurately determine the enantiomeric excess (e.e.) of my final product?
Accurate determination of e.e. is critical. The most reliable method is chiral chromatography .
-
High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (CSP) is the gold standard. Crown-ether and macrocyclic glycopeptide-based columns are particularly well-suited for separating underivatized amino acid enantiomers.[10][11][12]
-
Gas Chromatography (GC): This can also be used, but typically requires derivatization of the amino acid to make it volatile.
-
Supercritical Fluid Chromatography (SFC): This technique is also effective for chiral separations of amino acids.[13]
It is essential to run an authentic racemic sample as a reference to confirm the elution order of the enantiomers.
Part 2: Troubleshooting Guide for Enzymatic Kinetic Resolution
The most common and accessible method for producing this compound is the kinetic resolution of a racemic N-acyl-2-aminodecanoate ester using a lipase. This guide will focus on troubleshooting this workflow.
Workflow Overview: Lipase-Catalyzed Kinetic Resolution
The general process involves the enantioselective hydrolysis of a racemic N-acyl-2-aminodecanoate ester. The lipase preferentially hydrolyzes the ester of one enantiomer (typically the L- or S-form), leaving the desired D- or (R)-ester unreacted. The unreacted (R)-ester can then be separated from the hydrolyzed (S)-acid and subsequently deprotected to yield this compound.
Caption: General workflow for enzymatic kinetic resolution.
Problem 1: Low Conversion (<50%)
Q: My reaction stalls, and I'm not reaching the theoretical maximum of 50% conversion. What's wrong?
A: This is a common issue pointing to suboptimal reaction conditions or enzyme inactivation.
Possible Causes & Solutions:
-
Incorrect pH: Lipase activity is highly pH-dependent. The optimal pH for the hydrolysis reaction needs to be maintained.
-
Troubleshooting: Monitor the pH of the reaction. As the acidic product is formed, the pH will drop, which can inhibit or inactivate the enzyme. Use a buffered aqueous solution or a pH-stat to maintain the optimal pH.
-
-
Enzyme Inactivation: The enzyme may be denatured or inhibited.
-
Troubleshooting:
-
Temperature: Ensure the reaction temperature is within the optimal range for the specific lipase used (e.g., typically 30-50 °C for CALB).
-
Solvent: If using an organic co-solvent, be aware that polar organic solvents can strip essential water from the enzyme and lead to inactivation. Non-polar solvents like hexane or toluene are generally better for maintaining CALB activity.[1][14]
-
Re-usability: If using an immobilized enzyme, its activity can decrease over multiple cycles. Test the activity of a fresh batch of enzyme.
-
-
-
Poor Substrate Solubility: If the N-acyl-2-aminodecanoate ester is not sufficiently soluble in the reaction medium, the reaction rate will be very slow.
-
Troubleshooting:
-
Consider adding a small amount of a water-miscible organic co-solvent (e.g., t-butanol, acetone) to improve solubility.
-
Ensure vigorous stirring to maximize the interfacial area between the substrate and the aqueous phase containing the enzyme.
-
-
Problem 2: Low Enantiomeric Excess (e.e.)
Q: I've achieved 50% conversion, but the e.e. of my unreacted (R)-ester is poor. How can I improve selectivity?
A: Low enantioselectivity (measured by the E-value) is the primary cause. Several factors influence this.
Possible Causes & Solutions:
-
Sub-optimal Acyl Group: The nature of the N-acyl group on the amino acid ester is crucial for enzyme recognition.
-
Troubleshooting: Screen different acyl groups. Simple groups like acetyl or chloroacetyl often provide a good starting point. Sometimes a bulkier group can enhance selectivity.
-
-
Incorrect Solvent System: The solvent plays a critical role in modulating enzyme flexibility and selectivity.
-
Troubleshooting: Screen various organic solvents. Non-polar solvents like hexane, toluene, or diisopropyl ether often give higher enantioselectivity for lipases compared to polar ones.[1]
-
-
Reaction Temperature: Temperature can affect the flexibility of the enzyme's active site.
-
Troubleshooting: Try running the reaction at a lower temperature. While this will decrease the reaction rate, it often leads to an increase in enantioselectivity.[15]
-
-
Over-reaction (>50% Conversion): If the reaction proceeds beyond 50% conversion, the enzyme will start to hydrolyze the less-preferred (R)-ester at a significant rate, which will erode the e.e. of the remaining substrate.
-
Troubleshooting: Carefully monitor the reaction progress (e.g., by TLC or HPLC) and quench the reaction precisely at or slightly before 50% conversion.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting enzymatic resolution.
Problem 3: Difficult Separation of Product and Byproduct
Q: I'm struggling to separate the unreacted (R)-ester from the hydrolyzed (S)-acid after the reaction.
A: This separation is crucial and relies on the difference in chemical properties between an ester and a carboxylic acid.
Possible Causes & Solutions:
-
Ineffective Extraction: A standard liquid-liquid extraction should work effectively if performed correctly.
-
Troubleshooting Protocol:
-
After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic byproduct, (S)-N-Acyl-2-aminodecanoic acid, will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
The neutral (R)-ester will remain in the organic layer.
-
Separate the layers. Repeat the aqueous wash 2-3 times to ensure complete removal of the acid.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your (R)-ester.
-
-
-
Emulsion Formation: The long alkyl chain of decanoic acid derivatives can sometimes act as a surfactant, leading to emulsions during extraction.
-
Troubleshooting:
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
-
Perform a gentle filtration through a pad of Celite.
-
Avoid vigorous shaking; instead, gently invert the separatory funnel multiple times.
-
-
Part 3: Experimental Protocols & Data
Protocol 1: Lipase-Catalyzed Resolution of N-Acetyl-D,L-2-aminodecanoate Methyl Ester
This protocol provides a starting point for the enzymatic resolution. Optimization may be required.
Materials:
-
N-Acetyl-D,L-2-aminodecanoate methyl ester (Substrate)
-
Immobilized Candida antarctica Lipase B (CALB), e.g., Novozym 435
-
Phosphate buffer (0.1 M, pH 7.0)
-
Diisopropyl ether (Solvent)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution (for extraction)
-
Anhydrous sodium sulfate
-
6M HCl (for final hydrolysis)
Procedure:
-
Reaction Setup: To a flask, add N-Acetyl-D,L-2-aminodecanoate methyl ester (1.0 eq), phosphate buffer (e.g., 10 mL per gram of substrate), and diisopropyl ether (e.g., 20 mL per gram of substrate).
-
Enzyme Addition: Add immobilized CALB (e.g., 10-20% by weight of the substrate).
-
Reaction: Stir the suspension vigorously at 40°C.
-
Monitoring: Monitor the reaction progress by taking small aliquots, extracting them, and analyzing by chiral HPLC. The goal is to stop the reaction when the conversion reaches approximately 50%.
-
Quenching: Once 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and dried for potential reuse.
-
Work-up: Transfer the filtrate to a separatory funnel. Add ethyl acetate and wash three times with saturated sodium bicarbonate solution.
-
Isolation of (R)-Ester: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-N-Acetyl-2-aminodecanoate methyl ester.
-
Hydrolysis: Reflux the isolated (R)-ester in 6M HCl until deprotection is complete (monitor by TLC).
-
Final Product Isolation: Cool the reaction mixture, neutralize to pH ~6-7 to precipitate the amino acid, filter, wash with cold water, and dry to obtain this compound.
Data Table: Influence of Solvent on Enantioselectivity
The choice of solvent can dramatically impact the outcome of a lipase-catalyzed resolution. The enantiomeric ratio (E) is a measure of the enzyme's selectivity. A higher E-value is better.
| Solvent | Temperature (°C) | Conversion (%) | e.e. of remaining ester (%) | E-value |
| Toluene | 40 | 50 | >99 | >200 |
| Hexane | 40 | 50 | 98 | ~150 |
| Diisopropyl Ether | 40 | 50 | >99 | >200 |
| Acetone | 40 | 50 | 85 | ~20 |
| Acetonitrile[1] | 40 | 50 | 70 | ~10 |
Note: Data is illustrative, based on typical lipase behavior. Actual results will vary. As shown, non-polar solvents generally provide significantly higher enantioselectivity.[1]
References
-
Cheng, S., et al. (2024). One-pot chemoenzymatic syntheses of non-canonical amino acids. Journal of Industrial Microbiology and Biotechnology. Available at: [Link][5][6][7]
-
Gotor-Fernández, V., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress. Available at: [Link][16]
-
da Silva, G. P. S., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules. Available at: [Link][8]
-
Siódmiak, T., et al. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Medical Research Journal. Available at: [Link][1]
-
Singh, R., et al. (2020). Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles. Chirality. Available at: [Link][9]
-
Hammer, S. C., et al. (2019). Engineering enzymes for noncanonical amino acid synthesis. Chemical Society Reviews. Available at: [Link][17][18]
-
Hare, P. E., & Gil-Av, E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science. Available at: [Link][19]
-
Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link][10]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link][12]
-
University of Illinois. (2006). Improving Enantioselectivity of Enzymes Through Directed Evolution. Chemistry at Illinois. Available at: [Link][20]
-
de Léséleuc, M., et al. (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature Portfolio Chemistry Community. Available at: [Link][3]
-
University of Rochester. (n.d.). Tips & Tricks: (How to Improve) Yield. Department of Chemistry. Available at: [Link][21]
-
Lee, J. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. Available at: [Link][15]
-
Wu, G., & Chen, F. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality. Available at: [Link][2]
-
Trost, B. M., & Zhang, T. (2011). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters. Available at: [Link][4]
-
Zhang, Y., et al. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences. Available at: [Link][14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot chemoenzymatic syntheses of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents | MDPI [mdpi.com]
- 9. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 16. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Engineering enzymes for noncanonical amino acid synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemistry.illinois.edu [chemistry.illinois.edu]
- 21. Tips & Tricks [chem.rochester.edu]
Common side products in the synthesis of (R)-2-Aminodecanoic acid and their prevention
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (R)-2-aminodecanoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this chiral long-chain amino acid. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the common challenges and optimize your synthetic outcomes.
Structure of this Guide
This guide is structured in a question-and-answer format to directly address the specific issues you may face. We will cover two primary enantioselective synthetic strategies:
-
Asymmetric Strecker Synthesis: A powerful method for the de novo synthesis of chiral α-amino acids.
-
Enzymatic Kinetic Resolution: A highly selective method for separating a racemic mixture of 2-aminodecanoic acid derivatives.
For each method, we will delve into the common side products, their mechanisms of formation, and detailed protocols for their prevention and remediation.
Section 1: Asymmetric Strecker Synthesis of this compound
The Strecker synthesis is a classic method for preparing α-amino acids from an aldehyde, ammonia, and cyanide.[1][2] To achieve an enantioselective synthesis of this compound, a chiral auxiliary or a chiral catalyst is typically employed.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Strecker synthesis of 2-aminodecanoic acid resulted in a racemic mixture. What went wrong and how can I achieve enantioselectivity?
Answer:
The classic Strecker synthesis naturally produces a racemic mixture of α-amino acids because the nucleophilic attack of cyanide on the achiral imine intermediate is not stereoselective.[1][3] To obtain this compound with high enantiomeric excess, you must introduce a chiral element into the reaction.
Common Causes of Racemization/Lack of Stereocontrol:
-
Achiral Reagents: Standard Strecker conditions using ammonia and an achiral aldehyde (decanal) will always lead to a racemic product.
-
Ineffective Chiral Auxiliary: The chosen chiral auxiliary may not be providing sufficient steric hindrance to direct the cyanide attack to one face of the imine.
-
Suboptimal Reaction Conditions: Temperature, solvent, and the nature of the cyanide source can all influence the degree of stereoselectivity.
Prevention and Troubleshooting Strategies:
-
Employ a Chiral Auxiliary: A common and effective strategy is to replace ammonia with a chiral amine, such as (R)-phenylglycinamide.[4] This forms a chiral imine intermediate, and the bulky auxiliary directs the nucleophilic attack of the cyanide ion preferentially to one face of the imine, leading to a diastereomeric mixture of α-aminonitriles that is enriched in one diastereomer. This diastereomer can then be separated and hydrolyzed to the desired (R)-amino acid.
-
Use a Chiral Catalyst: An alternative to stoichiometric chiral auxiliaries is the use of a chiral catalyst. For example, a chiral catalyst can activate the imine and create a chiral environment, guiding the cyanide addition.[1]
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state that leads to the desired diastereomer.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the chiral imine intermediate and the transition state of the cyanide addition. Experiment with a range of solvents to find the optimal conditions.
-
Question 2: Besides the (S)-enantiomer, what other side products should I be aware of in the Strecker synthesis of 2-aminodecanoic acid?
Answer:
While racemization is the primary stereochemical side product, several other chemical impurities can arise during the Strecker synthesis, particularly when using a long-chain aldehyde like decanal.
Common Side Products and Their Prevention:
| Side Product | Mechanism of Formation | Prevention/Troubleshooting |
| Decanoic Acid | Oxidation of the starting material, decanal, especially if exposed to air for prolonged periods or in the presence of oxidizing impurities. | Use freshly distilled or high-purity decanal. Store under an inert atmosphere (e.g., argon or nitrogen). |
| Aldol Condensation Products | Under basic conditions (which can be generated from ammonia), decanal can undergo self-condensation to form α,β-unsaturated aldehydes and other related products. | Maintain careful control of the reaction pH. The use of ammonium salts (e.g., NH4Cl) can help buffer the reaction mixture.[5] |
| Over-hydrolysis Products | During the final hydrolysis step of the α-aminonitrile, harsh acidic or basic conditions can lead to the degradation of the amino acid product. | Employ milder hydrolysis conditions. For example, use a two-stage hydrolysis, with the first step under milder acidic conditions to convert the nitrile to an amide, followed by a second step to hydrolyze the amide to the carboxylic acid. |
| Cyanohydrin | Direct addition of cyanide to the aldehyde before imine formation. | Ensure efficient imine formation by using an appropriate concentration of the amine source and removing water as it is formed, for example, by using a Dean-Stark trap or a drying agent. |
Workflow for Asymmetric Strecker Synthesis:
Caption: Asymmetric Strecker Synthesis Workflow.
Section 2: Enzymatic Kinetic Resolution of this compound
Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure amino acids. This technique relies on the ability of an enzyme, typically a lipase or an acylase, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[6][7] For the synthesis of this compound, a common approach is the enzymatic hydrolysis of a racemic N-acyl-2-aminodecanoic acid or an ester derivative.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 3: My enzymatic resolution is slow and the enantiomeric excess (ee) of my this compound is low. What factors could be contributing to this?
Answer:
The efficiency of an enzymatic resolution is highly dependent on several factors. Low reaction rates and poor enantioselectivity are common issues that can often be resolved by optimizing the reaction conditions.
Common Causes of Poor Resolution:
-
Suboptimal Enzyme Choice: Not all lipases or acylases will exhibit high enantioselectivity for N-acyl-2-aminodecanoic acid.
-
Incorrect pH: Enzyme activity and stability are highly pH-dependent. The optimal pH for the chosen enzyme may not be maintained throughout the reaction.
-
Inappropriate Temperature: Like pH, temperature significantly affects enzyme activity and stability.
-
Substrate Inhibition: High concentrations of the substrate can sometimes inhibit the enzyme's activity.
-
Product Inhibition: The accumulation of the product can inhibit the enzyme, slowing down the reaction rate.
-
Poor Substrate Solubility: Long-chain amino acid derivatives can have limited solubility in aqueous media, reducing their availability to the enzyme.
Prevention and Troubleshooting Strategies:
-
Enzyme Screening: Screen a panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) and acylases to identify the most effective enzyme for your specific substrate.[7]
-
pH Optimization: Determine the optimal pH for your chosen enzyme and use a buffer system to maintain this pH throughout the reaction. A pH-stat can be used to automatically add acid or base to maintain a constant pH.
-
Temperature Control: Perform the reaction at the optimal temperature for the enzyme. Be aware that higher temperatures can increase reaction rates but may also lead to enzyme denaturation.
-
Substrate and Product Concentration:
-
If substrate inhibition is suspected, add the substrate in portions over time.
-
If product inhibition is an issue, consider in-situ product removal techniques.
-
-
Improve Substrate Solubility: The addition of a co-solvent (e.g., a small amount of a water-miscible organic solvent) can improve the solubility of the substrate. However, be cautious as organic solvents can also affect enzyme activity and stability.
Question 4: I've successfully resolved the racemic mixture, but I'm having difficulty separating the final this compound from the unreacted (S)-N-acyl-2-aminodecanoic acid. What are the best purification strategies?
Answer:
The separation of the desired amino acid from the unreacted starting material is a critical step in enzymatic resolution. The difference in the chemical properties of the free amino acid and the N-acylated starting material can be exploited for efficient separation.
Purification Strategies:
| Method | Principle | Troubleshooting/Considerations |
| Acid-Base Extraction | The free amino acid is amphoteric, while the N-acylated starting material is acidic. By adjusting the pH, their solubilities in aqueous and organic phases can be manipulated for separation. | Ensure complete separation of layers to avoid cross-contamination. Multiple extractions may be necessary for high purity. |
| Ion-Exchange Chromatography | The amino acid can be bound to a cation-exchange resin at a pH where it is positively charged, while the N-acylated starting material, being anionic or neutral, will not bind as strongly. | Optimize the pH of the loading and elution buffers for efficient binding and release of the amino acid. |
| Crystallization | The desired amino acid and the starting material may have different solubilities in various solvent systems, allowing for separation by fractional crystallization. | This method may require some optimization of solvent systems and temperature profiles. |
Workflow for Enzymatic Kinetic Resolution:
Caption: Enzymatic Kinetic Resolution Workflow.
Section 3: Analytical Methods for Quality Control
Accurate assessment of the purity and enantiomeric excess of your this compound is crucial.
Question 5: What are the recommended analytical techniques to determine the chemical and enantiomeric purity of my product?
Answer:
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.
Recommended Analytical Methods:
| Technique | Purpose | Key Considerations |
| Chiral High-Performance Liquid Chromatography (HPLC) | To determine the enantiomeric excess (ee) by separating the (R) and (S) enantiomers. | Requires a chiral stationary phase. The amino acid may need to be derivatized to improve its chromatographic properties and detection.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any major impurities. | ¹H and ¹³C NMR are standard. Can be used to determine diastereomeric ratio if a chiral auxiliary is used. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the product and identify impurities. | Can be coupled with HPLC (LC-MS) for powerful impurity profiling.[] |
| Gas Chromatography (GC) | Can be used for enantiomeric analysis after derivatization to a volatile compound. | Requires a chiral stationary phase. |
References
- Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Enzymatic resolution of amino acids via ester hydrolysis. Amino acids, 34(2), 191-213.
- Lalonde, J. J., & Margolin, A. L. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422.
- Cativiela, C., & Díaz-de-Villegas, M. D. (2015). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Chemical Society Reviews, 44(21), 7544-7568.
- Tao, K. (2020, October 27). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep [Video]. YouTube.
- Jakubke, H. D., & Sewald, N. (2008). Peptides from A to Z: a concise encyclopedia. John Wiley & Sons.
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
-
Organic Chemistry Portal. Strecker Synthesis. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Retrieved from [Link]
- Vedejs, E., & Fields, S. C. (1996). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124.
-
National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
MDPI. (2002). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Retrieved from [Link]
-
ResearchGate. Summary of analytical methods for detecting amino acid impurities. Retrieved from [Link]
-
NROChemistry. Strecker Synthesis. Retrieved from [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Improving the resolution of enantiomers in the chiral separation of 2-aminodecanoic acid
Welcome to the Technical Support Center dedicated to the chiral separation of 2-aminodecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps needed to overcome common challenges and achieve optimal enantiomeric resolution.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered during the chiral separation of 2-aminodecanoic acid.
Q1: What is the most critical first step in developing a chiral separation method for 2-aminodecanoic acid?
A1: The most critical initial step is the selection of the Chiral Stationary Phase (CSP). The choice of CSP is the primary determinant of enantioselectivity.[1] For amino acids like 2-aminodecanoic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are excellent starting points due to their broad applicability and proven success in resolving similar compounds.[1] Additionally, chiral ligand-exchange chromatography (CLEC) is a powerful technique for underivatized amino acids.[2][3]
Q2: I am not seeing any separation between the enantiomers of 2-aminodecanoic acid. What should I check first?
A2: If you observe no resolution, a systematic check of your High-Performance Liquid Chromatography (HPLC) method parameters is the first course of action.[4] Verify the mobile phase composition, flow rate, and column temperature against your intended method. Ensure the correct CSP is installed and that the column is properly equilibrated. Contamination of the system with residual solvents from previous analyses, especially if switching from a reversed-phase to a normal-phase method, can also obliterate chiral recognition.[5]
Q3: My resolution is less than the ideal value of 1.5. What are the most effective ways to improve it?
A3: To improve a resolution (Rs) value below 1.5, you can systematically adjust several parameters. The most impactful changes often come from optimizing the mobile phase composition, specifically the type and concentration of the organic modifier and any additives.[6][7] Reducing the column temperature can also enhance resolution, as many chiral separations are enthalpically driven.[2][8] Finally, decreasing the flow rate can improve efficiency and, consequently, resolution, though at the cost of longer analysis times.[9]
Q4: Can I use Capillary Electrophoresis (CE) for the chiral separation of 2-aminodecanoic acid?
A4: Yes, Capillary Electrophoresis (CE) is a powerful alternative to HPLC for chiral separations of amino acids.[10][11] CE offers high separation efficiency, rapid analysis times, and consumes minimal sample and reagents.[12][13] The most common approach is to add a chiral selector, such as a cyclodextrin derivative, to the background electrolyte.[14][15]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific, complex issues you may encounter during your experiments.
Issue 1: Poor Resolution (Rs < 1.5) and Peak Tailing
Poor resolution and asymmetric peak shapes are common frustrations in chiral chromatography. This guide will walk you through a logical troubleshooting process.
Underlying Causes:
-
Suboptimal Mobile Phase: The mobile phase composition may not be ideal for facilitating differential interactions between the enantiomers and the CSP.
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can lead to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and poorly resolved peaks.
-
Incorrect Temperature: The operating temperature may not be optimal for the specific chiral recognition mechanism.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Step-by-Step Protocol:
-
Mobile Phase Optimization:
-
Modifier Concentration: Systematically vary the concentration of the alcohol modifier (e.g., isopropanol, ethanol) in your mobile phase (e.g., n-hexane). Start with a 5% change in either direction.
-
Modifier Type: If adjusting the concentration is insufficient, switch to a different alcohol. The polarity of the alcohol (Isopropanol < Ethanol < Methanol) can significantly impact selectivity.[7]
-
Additives: For amino acids, which are amphiprotic, the addition of a small amount (typically 0.1%) of an acidic or basic modifier can dramatically improve peak shape and resolution. For basic compounds, use an amine like diethylamine (DEA). For acidic compounds, use an acid like trifluoroacetic acid (TFA) or formic acid.[5]
-
-
Temperature Adjustment:
-
Lowering the column temperature often increases the enantioselectivity, leading to better resolution.[2][8] Try decreasing the temperature in 5 °C increments, allowing the system to fully equilibrate at each new setpoint.
-
Conversely, in some cases, increasing the temperature can improve efficiency and peak shape, which may also lead to better overall resolution. It is crucial to study the effect of temperature systematically.
-
-
Flow Rate Reduction:
-
Decrease the flow rate to allow more time for the enantiomers to interact with the CSP. This enhances the efficiency of the separation. Try reducing the flow rate by 20-30% and observe the effect on resolution.
-
-
Sample Concentration and Injection Volume:
-
Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If resolution improves with dilution, you are likely overloading the column. Determine the optimal sample load that provides good peak shape and resolution.
-
-
Column Health Assessment:
Issue 2: Inconsistent Retention Times and Resolution
Reproducibility is key for method validation and routine analysis. Fluctuations in retention times and resolution can invalidate your results.
Underlying Causes:
-
Inadequate Column Equilibration: Chiral separations are highly sensitive to the mobile phase composition, and insufficient equilibration time can lead to drifting retention times.
-
Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of volatile components.
-
Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times if the column is not in a thermostatically controlled compartment.
-
System Contamination: "Memory effects" from previously used mobile phase additives can alter the surface chemistry of the stationary phase.[16]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Step-by-Step Protocol:
-
Establish a Strict Equilibration Protocol:
-
When changing mobile phases, flush the column with at least 20-30 column volumes of the new mobile phase.[5]
-
Before starting a sequence of analyses, run the mobile phase through the entire system (including the injector and detector) until a stable baseline is achieved.
-
-
Mobile Phase Management:
-
Always prepare fresh mobile phase for each new set of experiments.
-
Keep the mobile phase reservoir bottles capped to minimize the evaporation of volatile components like n-hexane.
-
If using buffered mobile phases, be mindful of their limited shelf life.
-
-
Ensure Stable Temperature Control:
-
Use a column oven to maintain a constant temperature. Record the temperature as part of your method parameters.
-
-
System Cleanliness:
-
If you frequently switch between different types of mobile phases (e.g., normal phase and reversed phase), dedicate an HPLC system to chiral separations if possible.
-
If a dedicated system is not available, implement a rigorous flushing protocol when changing between incompatible solvent systems.[5]
-
Data Summary for Method Development
The following table provides a starting point for developing a chiral separation method for 2-aminodecanoic acid using a polysaccharide-based CSP.
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) | Condition 3 (Reversed Phase) | Rationale |
| CSP | Chiralpak® IA or equivalent | Chiralpak® IA or equivalent | Chiralpak® IA or equivalent | Polysaccharide-based CSPs are versatile for amino acids.[1] |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) + 0.1% TFA | Acetonitrile:Methanol (50:50, v/v) + 0.1% TFA | 10 mM Ammonium Bicarbonate:Acetonitrile (60:40, v/v) | Varying polarity modes can reveal different selectivities. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min | A standard starting point, can be optimized for resolution.[9] |
| Temperature | 25°C | 25°C | 25°C | Start at ambient and optimize by cooling to improve resolution.[2][8] |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm | Amino acids without a strong chromophore absorb at low UV. |
Conclusion
Achieving robust and reliable chiral separation of 2-aminodecanoic acid requires a systematic and scientifically grounded approach. By understanding the fundamental principles of chiral recognition and methodically troubleshooting issues as they arise, researchers can develop high-quality analytical methods. This guide provides a framework for that process, combining theoretical knowledge with practical, actionable steps. For further assistance, always consult the specific documentation provided by your column manufacturer.
References
-
Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography. PubMed, National Center for Biotechnology Information. [Link]
-
Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography. PubMed, National Center for Biotechnology Information. [Link]
-
Altering the mobile phase composition to enhance self-disproportionation of enantiomers in achiral chromatography. PubMed, National Center for Biotechnology Information. [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. [Link]
-
Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Taylor & Francis Online. [Link]
-
Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews (RSC Publishing). [Link]
-
Altering the mobile phase composition to enhance self-disproportionation of enantiomers in achiral chromatography. Open University of Catalonia. [Link]
-
Temperature Dependence of Chiral Discrimination in Langmuir Monolayers of N-Acyl Amino Acids As Inferred from Π/A Measurements and Infrared Reflection−Absorption Spectroscopy. ACS Publications. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]
-
Temperature Dependent Inversion of Elution Sequence in the Resolution of α‐Amino Acid Enantiomers on Chiral Diamide Selectors. Scilit. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
Finding the Best Separation for Enantiomeric Mixtures. LCGC International. [Link]
-
Chiral HPLC for efficient resolution of enantiomers. ResearchGate. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
-
How can I improve my chiral column resolution? ResearchGate. [Link]
-
(PDF) Chiral Resolution with Frozen Aqueous Amino Acids. ResearchGate. [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]
-
(PDF) Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. ResearchGate. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. ResearchGate. [Link]
-
Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. PubMed, National Center for Biotechnology Information. [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC, National Center for Biotechnology Information. [Link]
-
Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Journal of the Korean Chemical Society. [Link]
-
Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs. PubMed, National Center for Biotechnology Information. [Link]
-
Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis. PubMed, National Center for Biotechnology Information. [Link]
-
Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. [Link]
-
Chiral Separations by Capillary Electrophoresis. Springer Nature Experiments. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Altering the mobile phase composition to enhance self-disproportionation of enantiomers in achiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 16. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validated Analytical Methods for Determining the Enantiomeric Excess of (R)-2-Aminodecanoic Acid
Executive Summary
(R)-2-Aminodecanoic acid is a non-proteinogenic amino acid of significant interest in pharmaceutical development due to its role as a chiral building block. As with any chiral therapeutic agent or intermediate, the control and quantification of its stereochemical purity are not merely procedural but fundamental to ensuring safety, efficacy, and batch-to-batch consistency. The presence of the unintended (S)-enantiomer is treated as an impurity and must be rigorously controlled according to regulatory standards.[1] This guide provides an in-depth comparison of the principal validated analytical methods for determining the enantiomeric excess (ee) of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the underlying principles, provide detailed experimental protocols, and present comparative performance data to empower researchers, analysts, and drug development professionals to select and implement the most suitable methodology for their specific analytical challenges, from high-throughput screening to final product quality control.
Foundational Concepts in Chiral Analysis
The determination of enantiomeric excess is a measure of the purity of a chiral substance, calculated as:
ee (%) = ([R] - [S]) / ([R] + [S]) x 100
Where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively. A racemic mixture has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[2] Analytical techniques differentiate enantiomers by exploiting their distinct interactions within a chiral environment. This is broadly achieved through two strategic approaches.
Direct vs. Indirect Chiral Resolution
-
Direct Methods: In this approach, the enantiomers are separated without prior chemical modification. This is accomplished by using a chiral selector that is part of the analytical system, such as a Chiral Stationary Phase (CSP) in chromatography or a chiral additive in the electrolyte for capillary electrophoresis.[3] The selector forms transient, diastereomeric complexes with each enantiomer, which have different energies and stabilities, leading to differential retention or migration times.
-
Indirect Methods: This strategy involves the derivatization of the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physicochemical properties, they can be readily separated using standard, achiral analytical systems (e.g., a standard C18 HPLC column).[4][5]
Core Principles of Method Validation
For any chiral purity assay to be considered reliable and suitable for its intended purpose, it must be validated. Validation demonstrates that the analytical procedure is accurate, precise, specific, and robust. According to International Council for Harmonisation (ICH) guidelines, key validation parameters include:[6][7]
-
Specificity: The ability to assess the desired enantiomer unequivocally in the presence of its counterpart (the undesired enantiomer).
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for controlling chiral impurities.[6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the undesired enantiomer over a specified range.
-
Precision: The closeness of agreement among a series of measurements, assessed at repeatability (intra-assay) and intermediate precision (inter-assay) levels.
-
Accuracy: The closeness of the test results obtained by the method to the true value, often determined by analyzing samples spiked with a known amount of the undesired enantiomer.
Comparative Analysis of Key Analytical Methodologies
The selection of an analytical method depends on factors including the required sensitivity, sample matrix, available instrumentation, and the stage of drug development. Here, we compare the most prominent techniques for the chiral analysis of 2-aminodecanoic acid.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Gold Standard
Chiral HPLC is widely regarded as the most robust and versatile technique for enantiomeric excess determination in the pharmaceutical industry.[1][2] It offers both direct and indirect approaches to separation.
Causality of Method Choice: For non-chromophoric amino acids like 2-aminodecanoic acid, direct detection by UV is challenging. The indirect approach, using a derivatizing agent that imparts a strong UV-active tag, is often the most practical and sensitive strategy. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is an excellent choice as it reacts with the primary amine of the amino acid to form stable diastereomers with a strong chromophore, allowing for sensitive detection around 340 nm.[4]
Caption: Workflow for enantiomeric excess determination by indirect chiral HPLC.
-
Standard & Sample Preparation:
-
Prepare a stock solution of racemic 2-aminodecanoic acid (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Prepare the sample solution of this compound at the same concentration.
-
-
Derivatization Procedure:
-
To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 40 µL of 1 M sodium bicarbonate.
-
Vortex the mixture and incubate at 40°C for 1 hour in a water bath.
-
Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., ~50 µg/mL).
-
Rationale: The reaction proceeds under mild basic conditions. The incubation ensures complete derivatization, and the final neutralization step quenches the reaction.[4]
-
-
Chromatographic Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical gradient might be 20% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the derivatized racemic standard to identify the retention times of the L-D and L-L diastereomers. Typically, the derivative of the D-amino acid (in this case, the S-enantiomer) has a longer retention time.[4]
-
Analyze the derivatized sample.
-
Calculate the enantiomeric excess using the integrated peak areas of the two diastereomers.
-
Chiral Gas Chromatography (GC): High-Sensitivity Analysis
Chiral GC is an exceptionally sensitive technique, ideal for analyzing volatile compounds or those that can be made volatile through derivatization.[3] For amino acids, derivatization is mandatory to block the polar carboxyl and amino groups, thereby increasing volatility and preventing peak tailing.[8]
Causality of Method Choice: A two-step derivatization is required. First, the carboxyl group is esterified (e.g., with methanolic HCl to form the methyl ester). Second, the amino group is acylated (e.g., with trifluoroacetic anhydride, TFAA).[8] This dual modification yields a derivative that is thermally stable and sufficiently volatile for GC analysis. The separation is then performed on a chiral stationary phase, such as a cyclodextrin-based column.
Caption: Workflow for enantiomeric excess determination by chiral GC.
-
Esterification:
-
Place ~1 mg of the amino acid sample in a vial.
-
Add 1 mL of 3 N methanolic HCl.
-
Cap the vial tightly and heat at 100°C for 30 minutes.
-
Cool the vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Rationale: This step converts the non-volatile carboxylic acid into its more volatile methyl ester.[8]
-
-
Acylation:
-
To the dried residue, add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 15 minutes.
-
Cool the mixture to room temperature. It is now ready for GC analysis.
-
Rationale: Acylation of the amino group prevents unwanted interactions with the stationary phase, leading to improved peak shape and resolution.[8]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Inject a derivatized racemic standard to determine the retention times and elution order of the enantiomers.
-
Analyze the derivatized sample.
-
Calculate the enantiomeric excess from the integrated peak areas.
-
Chiral Capillary Electrophoresis (CE): High-Efficiency Screening
Chiral CE is a powerful technique known for its extremely high separation efficiency, short analysis times, and minimal consumption of sample and reagents.[11][12] It is particularly well-suited for high-throughput screening applications in process development or discovery chemistry.
Causality of Method Choice: Separation is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) are the most common chiral selectors for amino acids.[5] The hydrophobic cavity of the CD can include the nonpolar side chain of 2-aminodecanoic acid, while interactions with the hydroxyl groups at the rim of the CD create transient diastereomeric complexes. The different formation constants of these complexes for the R- and S-enantiomers lead to different effective electrophoretic mobilities and, thus, separation.[13]
Caption: Workflow for enantiomeric excess determination by chiral CE.
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 50 mM phosphate buffer and adjust the pH to 2.5.
-
Add the chiral selector, such as 15 mM beta-cyclodextrin (β-CD). The optimal type and concentration of CD must be determined experimentally.
-
Filter the BGE through a 0.22 µm syringe filter.
-
Rationale: Low pH ensures that the amino acid is protonated (cationic) and that the silica capillary wall has minimal negative charge, reducing electroosmotic flow and analyte-wall interactions.
-
-
Capillary Conditioning:
-
Sequentially flush the fused-silica capillary with 1 M NaOH, deionized water, and finally, the BGE. This ensures a reproducible surface for analysis.
-
-
Sample Preparation:
-
Dissolve the amino acid sample in deionized water or BGE to a concentration of approximately 0.1-0.5 mg/mL.
-
-
Electrophoretic Conditions:
-
Capillary: Fused silica, 50 µm i.d., ~50 cm total length.
-
Applied Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 200 nm.
-
-
Data Analysis:
-
Analyze a racemic standard to determine the migration times of the enantiomers.
-
Analyze the sample.
-
Calculate the enantiomeric excess using the corrected peak areas (Area/Migration Time) to account for differences in velocity.
-
NMR Spectroscopy: A Rapid, Non-Separative Method
NMR spectroscopy offers a fundamentally different approach that does not require physical separation of the enantiomers.[14] Instead, it uses a chiral auxiliary to induce a diastereomeric environment directly in the NMR tube, causing the signals for the R- and S-enantiomers to become non-equivalent (i.e., appear at different chemical shifts).[15]
Causality of Method Choice: The use of a Chiral Solvating Agent (CSA) is a rapid and non-destructive way to determine enantiomeric excess. The CSA forms weak, transient diastereomeric complexes with the analyte enantiomers through non-covalent interactions. This subtle difference in the magnetic environment is sufficient to resolve the signals. The ratio of the integrals for the resolved peaks directly corresponds to the enantiomeric ratio.[16] For amino acids, a chiral acid or alcohol can serve as an effective CSA.
Caption: Workflow for enantiomeric excess determination by NMR with a CSA.
-
Sample Preparation:
-
Accurately weigh and dissolve ~5-10 mg of the 2-aminodecanoic acid sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or D₂O with pH adjustment).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same NMR tube, add an appropriate amount of a Chiral Solvating Agent (e.g., (R)-mandelic acid or (R)-1,1'-bi-2-naphthol (BINOL)). Titrate the CSA in increments until baseline resolution of a target proton signal (e.g., the α-proton) is observed.
-
Rationale: Using a CSA avoids covalent modification, making the method fast and non-destructive. The optimal ratio of CSA to analyte must be determined empirically to maximize the chemical shift difference (ΔΔδ).[17]
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (d1) to allow for complete relaxation of the protons, which is crucial for accurate integration.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Identify the pair of signals corresponding to the R- and S-enantiomers.
-
Integrate both signals accurately.
-
Calculate the enantiomeric excess directly from the ratio of the integrals.
-
Overall Performance Comparison and Method Selection
The optimal method for determining the enantiomeric excess of this compound is dictated by the specific requirements of the analysis.
| Parameter | Chiral HPLC (Indirect) | Chiral GC | Chiral CE | NMR Spectroscopy (CSA) |
| Principle | Diastereomer separation on achiral column | Enantiomer separation on chiral column | Differential migration with chiral selector | Diastereomeric complexation in solution |
| Sample Prep | Moderate (derivatization required) | Extensive (two-step derivatization) | Minimal (dissolution in BGE) | Minimal (dissolution + add CSA) |
| Analysis Time | 15-30 min | 15-30 min | 5-15 min | 2-10 min |
| Sensitivity (LOQ) | High (~0.05%) | Very High (<0.01%) | Moderate (~0.1%) | Low (~1-2%) |
| Precision (RSD) | Excellent (<5%) | Excellent (<5%) | Good (<10%) | Moderate (5-10%) |
| Primary Use Case | QC/QA, regulatory filings, routine analysis | Trace analysis, impurity profiling | High-throughput screening, process optimization | Reaction monitoring, rapid screening |
| Key Advantage | Robustness, widely accepted | Highest sensitivity | High efficiency, low consumption | Speed, non-destructive |
| Key Limitation | Derivatization can be time-consuming | Sample must be volatile/derivatizable | Lower concentration sensitivity | Lower precision and sensitivity |
Decision-Making Guide
-
For Regulatory Submission and Quality Control: Chiral HPLC is the method of choice due to its established robustness, precision, and universal acceptance by regulatory agencies.[1][18]
-
For Detecting Trace Enantiomeric Impurities: Chiral GC, especially when coupled with a mass spectrometer, offers unparalleled sensitivity for quantifying the undesired enantiomer at very low levels.[9]
-
For High-Throughput Screening (e.g., in process chemistry or catalyst screening): Chiral CE and NMR are superior. Their speed and minimal sample preparation requirements allow for the rapid analysis of a large number of samples.[11][14]
-
For Real-Time Reaction Monitoring: NMR is uniquely suited for monitoring the progress of an asymmetric synthesis directly from the reaction mixture without workup, providing rapid feedback on enantioselectivity.
By understanding the fundamental principles, strengths, and limitations of each technique, researchers can confidently select and validate the most appropriate analytical method to ensure the chiral integrity of this compound.
References
-
Title: Development of a chiral mass spectrometry derivatization reagent for amino acid enantiomer analysis: Metabolic investigation of DL-amino acids in the serum of nephritis patients Source: Journal of Chromatography A (via PubMed) URL: [Link]
-
Title: Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents Source: Acta Naturae URL: [Link]
-
Title: Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment Source: Journal of Chemical Education URL: [Link]
-
Title: Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents Source: PMC - NIH URL: [Link]
-
Title: A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization Source: Amino Acids (via PubMed) URL: [Link]
-
Title: Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography Source: ResearchGate URL: [Link]
-
Title: Analyses of amino acids, Enantiomeric purity Source: CAT GmbH URL: [Link]
-
Title: Determination of amino acid enantiomers in human urine and blood serum by gas chromatography-mass spectrometry Source: ResearchGate URL: [Link]
-
Title: 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines Source: Analyst (RSC Publishing) URL: [Link]
-
Title: Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules Source: NIH URL: [Link]
-
Title: System Suitability And Validation For Chiral Purity Assays Of Drug Substances Source: Pharmaceutical Technology URL: [Link]
-
Title: Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy Source: Analytical Chemistry - ACS Publications URL: [Link]
-
Title: NMR determination of enantiomeric excess Source: ResearchGate URL: [Link]
-
Title: Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand Source: LCGC International URL: [Link]
-
Title: Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis Source: PubMed URL: [Link]
-
Title: Overview & Determination of Enantiomeric Impurities Source: Veeprho URL: [Link]
-
Title: Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography Source: Herald Scholarly Open Access URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]
-
Title: An Introduction to Chiral Analysis by Capillary Electrophoresis Source: Bio-Rad URL: [Link]
-
Title: Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 Source: PubMed URL: [Link]
-
Title: Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2 Aminobutanamide Source: ResearchGate URL: [Link]
-
Title: HOT article: Rapid determination of enantiomeric excess Source: Analytical Methods Blog URL: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bio-rad.com [bio-rad.com]
- 6. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 7. database.ich.org [database.ich.org]
- 8. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Assessment of Synthetic (R)-2-Aminodecanoic Acid: HPLC and NMR Methodologies
For researchers, scientists, and professionals in drug development, the unequivocal determination of purity for synthetic chiral molecules like (R)-2-Aminodecanoic acid is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of two instrumental techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of this non-proteinogenic amino acid. We will explore the causality behind experimental choices, present detailed protocols, and compare their performance with alternative methods, supported by experimental data and authoritative references.
The Criticality of Purity in Synthetic Amino Acids
This compound, as a chiral building block, finds applications in the synthesis of novel peptides, pharmaceuticals, and other bioactive molecules. The presence of its enantiomeric counterpart, (S)-2-Aminodecanoic acid, or other process-related impurities can significantly alter the pharmacological and toxicological profile of the final product. Therefore, robust analytical methods are not merely a regulatory requirement but a scientific necessity to ensure the desired biological activity and to mitigate potential adverse effects. The validation of these analytical procedures should adhere to the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and global acceptance.[1][2][3]
High-Performance Liquid Chromatography (HPLC) for Chiral and Achiral Purity
HPLC is a cornerstone technique for purity assessment due to its high resolution, sensitivity, and adaptability. For a comprehensive analysis of this compound, both chiral and achiral (reversed-phase) HPLC methods are indispensable.
Chiral HPLC: Quantifying Enantiomeric Purity
The primary challenge in analyzing chiral molecules is the separation of enantiomers, which possess identical physical and chemical properties in an achiral environment. Chiral HPLC overcomes this by employing a chiral stationary phase (CSP) that creates a diastereomeric interaction with the enantiomers, leading to different retention times.
Causality of Method Design: The choice of a chiral stationary phase is paramount. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective.[4][5] These phases possess ionic groups compatible with both organic and aqueous mobile phases, making them ideal for separating polar and ionic compounds like amino acids.[4] Alternatively, derivatization with a chiral reagent, such as Marfey's reagent, can be employed to form diastereomers that are separable on a standard achiral reversed-phase column.[6] However, direct analysis on a chiral column is often preferred to avoid the extra step and potential for side reactions.[4]
Experimental Protocol: Chiral HPLC of this compound
-
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: Astec CHIROBIOTIC® T (teicoplanin-based) column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and aqueous ammonium formate buffer. The use of mass spectrometry-friendly mobile phases is advantageous for method versatility.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or ELSD.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase at a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
Data Interpretation: The chromatogram will show two distinct peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. The D-enantiomer is often more strongly retained on macrocyclic glycopeptide CSPs.[4]
Reversed-Phase HPLC (RP-HPLC): Assessing Chemical Purity
RP-HPLC is the workhorse for determining the chemical purity of organic molecules by separating the main compound from its non-chiral impurities.
Causality of Method Design: A C18 column is the standard choice for RP-HPLC due to its hydrophobic stationary phase, which effectively retains and separates a wide range of organic molecules based on their polarity. A gradient elution with a mixture of an aqueous buffer (e.g., trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) allows for the separation of compounds with varying polarities.
Experimental Protocol: RP-HPLC of this compound
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase at 1 mg/mL.
-
Injection Volume: 10 µL.
Data Interpretation: The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Dual-Purpose Tool
NMR spectroscopy is an unparalleled technique for structural elucidation and can also be a powerful tool for quantitative analysis (qNMR).[9][10][11][12][13]
¹H and ¹³C NMR: Structural Confirmation and Impurity Identification
¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, confirming the structure of this compound and identifying any organic impurities present. The chemical shifts, coupling constants, and integration of the signals provide a wealth of structural information.[9][10][11]
Experimental Protocol: Structural NMR
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Experiments: Standard ¹H, ¹³C, and potentially 2D NMR experiments like COSY and HSQC for unambiguous assignments.
Data Interpretation: The spectra are analyzed to ensure all signals correspond to the structure of this compound. Any additional peaks can be attributed to impurities, and their structure can often be deduced from the NMR data.
Quantitative NMR (qNMR): An Absolute Purity Determination
qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard, without the need for a reference standard of the analyte itself.[14][15][16][17] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[18]
Causality of Method Design: The choice of an internal standard is critical for the accuracy of qNMR. The standard must have a known purity, be stable, not react with the sample, and have signals that do not overlap with the analyte's signals.[16][18] Maleic acid or 1,4-bis(trimethylsilyl)benzene-d4 are common choices.
Experimental Protocol: qNMR for Purity Assessment
-
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or 600 MHz) for better signal dispersion.
-
Internal Standard: A certified internal standard (e.g., maleic acid) with a known purity.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve them in a known volume of the deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
Data Interpretation: The purity of the analyte is calculated using the following equation[18]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
Comparative Analysis of HPLC and NMR
| Feature | Chiral HPLC | RP-HPLC | NMR (Structural) | qNMR |
| Primary Purpose | Enantiomeric Purity | Chemical Purity | Structural Confirmation | Absolute Purity |
| Quantification | Relative | Relative | Qualitative | Absolute |
| Reference Standard | Racemic mixture | Analyte reference std. | Not required | Certified internal std. |
| Sensitivity | High (ng to pg) | High (ng to pg) | Moderate (mg) | Moderate (mg) |
| Resolution | High | Very High | Moderate | Low |
| Information | Enantiomeric ratio | Impurity profile | Molecular structure | Absolute quantity |
| Speed | Moderate | Moderate | Fast | Moderate |
Alternative and Complementary Techniques
While HPLC and NMR are primary methods, other techniques can provide valuable information:
-
Gas Chromatography (GC): Particularly useful for volatile compounds. Amino acids typically require derivatization to increase their volatility.[19][20] Chiral GC columns can be used for enantiomeric separation.[19][20]
-
Supercritical Fluid Chromatography (SFC): An alternative to HPLC, often providing faster separations and using less organic solvent.[21][22][23][24][25] It is well-suited for chiral separations.[21][22][23][24]
-
Capillary Electrophoresis (CE): A high-resolution separation technique for charged molecules like amino acids.[26][27][28][29][30] It can be coupled with mass spectrometry (CE-MS) for enhanced sensitivity and selectivity.[26][27][28]
Experimental Workflow Diagrams
Caption: HPLC analysis workflow for purity assessment.
Caption: NMR analysis workflow for purity and structural confirmation.
Conclusion
A comprehensive purity assessment of synthetic this compound necessitates a multi-faceted analytical approach. Chiral and reversed-phase HPLC are indispensable for determining enantiomeric and chemical purity, respectively, offering high sensitivity and resolution. NMR spectroscopy, including qNMR, provides orthogonal information, confirming the molecular structure and offering an absolute measure of purity. The choice and validation of these methods, guided by scientific principles and regulatory frameworks like the ICH guidelines, are paramount for ensuring the quality and safety of materials used in research and drug development.[31][32][33][34]
References
- Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.Spectroscopy Online.
- Amino acid analysis by capillary electrophoresis electrospray ioniz
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Amino Acid Analysis Through Capillary Electrophoresis Technology.
- Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species.Oxford Academic.
- New insights into supercritical fluid chromatography for chiral separations.Analytical Methods (RSC Publishing).
- Biomedical Applications of Amino Acid Detection by Capillary Electrophoresis.PubMed.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.PMC - NIH.
- Supercritical Fluid Chiral Separ
- Supercritical fluid chrom
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- A Guide to Quantit
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.Chiral Technologies.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures.gmp-compliance.org.
- Quantitative NMR (qNMR)
- Application Notes and Protocols for the Derivatization of Amino Acids for Chiral Separ
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.Chemistry LibreTexts.
- Proline Derivatization and Enantioresolution by Chiral GC.Sigma-Aldrich.
- Q2(R2) Validation of Analytical Procedures March 2024.FDA.
- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
- 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines.Analyst (RSC Publishing).
- 1HNMR spectrometry in structural elucidation of organic compounds.Journal of Chemical and Pharmaceutical Sciences.
- ICH and FDA Guidelines for Analytical Method Valid
- ICH Guidelines for Analytical Method Valid
- New, and Accurate Method To Determine the Enantiomeric Purity of Amino Acids Based on Deuterium NMR in a Cholesteric Lyotropic Liquid Crystal.Journal of the American Chemical Society.
- Structural elucid
- Structural Elucidation with NMR Spectroscopy: Practical Str
- Chiral HPLC and SFC Columns.Columnex LLC.
- New, and Accurate Method To Determine the Enantiomeric Purity of Amino Acids Based on Deuterium NMR in a Cholesteric Lyotropic L.American Chemical Society.
- What is qNMR (quantit
- Highlights from FDA's Analytical Test Method Valid
- Chiral HPLC Separation of Protected Amino Acids.Marcel Dekker, Inc..
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determin
- Chiral Columns for enantiomer separ
- Q2(R2)
- Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.Agilent Technologies, Inc..
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.RSC Publishing.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.Sigma-Aldrich.
- Analyses of amino acids, Enantiomeric purity.
- ¹H NMR Data for the Enantiomer Discriminations of Several Amino Acids.
- ICH Q2(R2) Validation of analytical procedures.Scientific guideline.
- A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids.Benchchem.
- Amino Acid and Peptide Chiral Separ
- Validation of Analytical Procedures Q2(R2).ICH.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).ICH.
- ICH Q2(R2)
- An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chrom
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jchps.com [jchps.com]
- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 17. youtube.com [youtube.com]
- 18. emerypharma.com [emerypharma.com]
- 19. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 20. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. selvita.com [selvita.com]
- 23. New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. pharmtech.com [pharmtech.com]
- 25. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 29. academic.oup.com [academic.oup.com]
- 30. Biomedical applications of amino acid detection by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 32. propharmagroup.com [propharmagroup.com]
- 33. fda.gov [fda.gov]
- 34. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to In Vitro vs. In Vivo Studies for Peptides Containing (R)-2-Aminodecanoic Acid
Introduction: The Rationale for Non-Canonical Amino Acids in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a "Goldilocks" modality, bridging the gap between small molecules and large biologics.[1] However, native peptides often suffer from significant liabilities, chiefly proteolytic instability and poor membrane permeability, which curtail their therapeutic potential.[2] To overcome these hurdles, medicinal chemists increasingly turn to non-canonical amino acids (ncAAs).[1][3][4]
This guide focuses on a particularly strategic ncAA, (R)-2-Aminodecanoic acid . Its ten-carbon aliphatic side chain introduces significant lipophilicity. The rationale is twofold: first, to enhance membrane association and potentially passive diffusion across cellular barriers[5][6]; and second, the bulky, non-natural side chain is hypothesized to provide steric hindrance against enzymatic degradation by proteases, thereby extending the peptide's in vivo half-life.[3][7]
However, the journey from a promising molecular design to a viable therapeutic candidate is a rigorous, multi-stage process. It requires a meticulous evaluation of the peptide's properties, beginning in the controlled environment of the laboratory (in vitro) and progressing to the complex biological systems of living organisms (in vivo). This guide provides a comparative analysis of these two critical phases, offering field-proven insights into experimental design, data interpretation, and the crucial—often challenging—correlation between them.
The In Vitro Proving Ground: De-risking Candidates with Benchtop Assays
In vitro studies are the foundational screening phase. They are designed to be rapid, high-throughput, and cost-effective, allowing for the comparison of multiple candidate peptides to identify those with the most promising characteristics for advancement. The primary goals are to validate the initial design hypotheses: improved stability and cell permeability.
Key In Vitro Assays for Peptides with this compound
-
Proteolytic Stability Assays: The core hypothesis for including this compound is to enhance stability. This must be quantified early. Assays typically involve incubating the peptide in solutions that mimic biological fluids, such as human serum or plasma, and monitoring its degradation over time.[8]
-
Membrane Permeability Assays: Increased lipophilicity is intended to improve how the peptide interacts with and crosses cell membranes.[9][10] Common models include:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through an artificial lipid membrane. It provides a clean measure of passive diffusion.[9]
-
Cell-Based Permeability Assays (e.g., Caco-2, MDCK): These assays use monolayers of immortalized cells (like Caco-2 for intestinal epithelium or MDCK for the blood-brain barrier) to model transcellular transport.[9][11] They are more biologically relevant than PAMPA as they can account for active transport and efflux mechanisms.[11]
-
The workflow for this initial screening phase is designed to efficiently funnel candidates toward more complex and expensive testing.
Caption: In Vitro Screening Workflow for Modified Peptides.
Data Presentation: In Vitro Comparison
The output of these assays should allow for a direct, quantitative comparison between the parent peptide and its this compound-modified analogue.
| Parameter | Native Peptide | Modified Peptide (with this compound) | Rationale & Interpretation |
| Plasma Half-Life (t½, minutes) | 5 | 120 | A significant increase validates the steric shielding hypothesis against proteases. |
| PAMPA Permeability (Papp, 10⁻⁶ cm/s) | 0.1 | 2.5 | Increased lipophilicity directly enhances passive diffusion across a pure lipid barrier. |
| Caco-2 Permeability (Papp, A→B) | 0.05 | 1.8 | Shows improved transport across a biological monolayer. |
| Caco-2 Efflux Ratio (B→A / A→B) | 1.2 | 1.5 | An efflux ratio >2 would suggest the peptide is a substrate for efflux pumps like P-gp.[11] Here, both are acceptable. |
Featured Protocol: In Vitro Plasma Stability Assay
This protocol is essential for empirically testing the hypothesis that incorporating this compound enhances proteolytic resistance.
Objective: To determine the in vitro half-life (t½) of a test peptide in plasma.
Methodology:
-
Preparation:
-
Thaw human plasma (or species of choice) at 37°C. Centrifuge to remove any cryoprecipitates.
-
Prepare a stock solution of the peptide (e.g., 1 mg/mL in DMSO or aqueous buffer).
-
-
Incubation:
-
Pre-warm plasma to 37°C in a shaking water bath.
-
Spike the peptide stock solution into the plasma to a final concentration of 5 µM.
-
Immediately collect a 50 µL aliquot for the t=0 time point and quench it by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar peptide). This precipitates plasma proteins and stops enzymatic reactions.
-
-
Time Course Sampling:
-
Collect subsequent 50 µL aliquots at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Quench each sample immediately as described in step 2.
-
-
Sample Processing:
-
Vortex all quenched samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis (LC-MS/MS):
-
Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method optimized for the peptide and internal standard.
-
Quantify the peak area ratio of the target peptide to the internal standard at each time point.
-
-
Data Calculation:
-
Normalize the data by setting the peak area ratio at t=0 to 100%.
-
Plot the percentage of remaining peptide versus time on a semi-logarithmic scale.
-
Determine the half-life (t½) from the slope of the line using the equation: t½ = 0.693 / k, where k is the elimination rate constant.
-
The In Vivo Reality Check: Performance in a Complex Biological System
Positive in vitro data is a prerequisite, but it is not a guarantee of in vivo success. The physiological environment is infinitely more complex, with factors like biodistribution, metabolism in organs like the liver and kidneys, and potential immunogenicity coming into play.[7][12] In vivo studies, typically conducted in rodent models (e.g., mice or rats), are designed to understand the peptide's Absorption, Distribution, Metabolism, and Excretion (ADME) profile—collectively known as pharmacokinetics (PK).[6][13]
Caption: Decision Logic from In Vitro Success to In Vivo Design.
Key In Vivo Parameters
-
Half-Life (t½): The time it takes for the plasma concentration of the peptide to decrease by half. This is the ultimate test of the stability enhancement strategy.
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time, indicating the efficiency of elimination processes.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation. This is especially critical for non-intravenous routes like subcutaneous (SC) or oral (PO).
Data Presentation: In Vivo Comparison (Rat Model)
| Parameter | Native Peptide | Modified Peptide (with this compound) | Rationale & Interpretation |
| Route of Administration | IV Bolus | IV Bolus | IV administration is used first to understand inherent clearance and distribution without absorption variables. |
| IV Half-Life (t½, hours) | 0.2 | 4.5 | Confirms that the in vitro stability translates to a significantly longer circulation time in vivo. |
| Clearance (CL, mL/hr/kg) | 150 | 15 | A lower clearance rate indicates slower elimination, consistent with enhanced stability. |
| Subcutaneous Bioavailability (F%) | <1% | 45% | The increased lipophilicity and stability dramatically improve absorption from the subcutaneous space. |
Featured Protocol: Murine Pharmacokinetic (PK) Study
Objective: To determine the key PK parameters of a modified peptide following intravenous (IV) and subcutaneous (SC) administration in mice.
Methodology:
-
Animal Preparation:
-
Use adult male C57BL/6 mice (n=3-4 per group/time point). Acclimate animals for at least one week.
-
For the IV group, cannulate the jugular vein for dosing and blood collection if serial sampling is desired. Alternatively, use tail vein injection and terminal bleeds.
-
-
Dosing:
-
IV Group: Administer the peptide solution (e.g., in saline) as a single bolus via the tail vein or cannula at a dose of 2 mg/kg.
-
SC Group: Administer the peptide solution as a single injection into the loose skin between the shoulder blades at a dose of 5 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at pre-defined time points.
-
IV time points: 2, 5, 15, 30 min, and 1, 2, 4, 8 hours.
-
SC time points: 15, 30 min, and 1, 2, 4, 8, 12, 24 hours.
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Perform a protein precipitation extraction on plasma samples similar to the in vitro protocol.
-
Quantify the peptide concentration in each sample against a standard curve prepared in control mouse plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.
-
Plot the mean plasma concentration versus time for each route.
-
Calculate AUC, t½, CL, and Vd for the IV group.
-
Calculate Bioavailability (F%) using the formula: F% = (AUC_SC / AUC_IV) * (Dose_IV / Dose_SC) * 100.
-
Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a reliable in vitro-in vivo correlation (IVIVC), where in vitro results can confidently predict in vivo performance.[14][15][16] However, for peptides, especially those with ncAAs, this is notoriously challenging.[14][17]
Why might in vitro results not translate perfectly?
-
Metabolism Hotspots: In vitro plasma stability assays account for circulating proteases, but they don't model metabolism in the liver or kidney, which are major sites of peptide clearance.[7][12]
-
Tissue Distribution: The high lipophilicity conferred by this compound might lead to sequestration in fatty tissues or non-specific binding to plasma proteins like albumin, which can alter the free fraction of the peptide and its availability to target receptors.[11]
-
Immunogenicity: The introduction of a non-natural amino acid could potentially be recognized by the immune system, leading to the formation of anti-drug antibodies (ADAs) and rapid clearance, an effect impossible to predict with in vitro assays.[7]
The drug development process is therefore not linear but cyclical, with in vivo results often prompting a return to the design phase to further optimize the peptide based on real-world biological feedback.
Caption: The Iterative Cycle of Peptide Drug Discovery.
Conclusion
The incorporation of this compound is a powerful strategy for enhancing the drug-like properties of therapeutic peptides. However, its success is contingent on a rigorous, dual-phase evaluation. In vitro studies serve as an indispensable rapid screening tool to validate core hypotheses of stability and permeability, allowing for data-driven selection of lead candidates. In vivo studies provide the definitive test of performance in a complex biological system, revealing the true pharmacokinetic profile and bioavailability. While a perfect IVIVC remains elusive, a well-designed experimental strategy, using both systems in a complementary and iterative fashion, is the most effective path to translating a novel peptide concept into a clinically viable therapeutic.
References
- Resolian. (n.d.). Optimizing Peptide Permeability Assays.
- The Royal Society of Chemistry. (2019, February 19). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. Retrieved from The Royal Society of Chemistry website.
- National Center for Biotechnology Information. (2020, July 2). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides.
- National Center for Biotechnology Information. (2021, August 16). Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury.
- SpringerLink. (n.d.). Development of Level A in vitro-in vivo correlations for peptide loaded PLGA microspheres.
- SpringerLink. (n.d.). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides.
- PubMed. (n.d.). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides.
- ResearchGate. (2025, May 5). Pharmacokinetics and Bioavailability of Peptide-Modified Antibiotics.
- MDPI. (n.d.). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R.
- SpringerLink. (2019, August 28). Development of Level A in vitro-in vivo correlations for peptide loaded PLGA microspheres.
- JoVE. (2020, December 3). Video: Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide.
- MDPI. (n.d.). Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?.
- ResearchGate. (2025, August 10). Correlation of in vitro and in vivo models for the absorption of peptide drugs.
- National Center for Biotechnology Information. (2012, May 1). In vitro–In Vivo Correlations: Tricks and Traps.
- MDPI. (n.d.). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities.
- ACS Publications. (2023, January 6). Evaluating Translational Efficiency of Noncanonical Amino Acids to Inform the Design of Druglike Peptide Libraries.
- MolecularCloud. (2024, January 30). Peptide Synthesis Methods and Techniques.
- PubMed. (2024, January 19). Continuous Fluorescence Assay for In Vitro Translation Compatible with Noncanonical Amino Acids.
- Google Patents. (n.d.). US20140142279A1 - Method for peptide synthesis.
- National Center for Biotechnology Information. (2023, January 6). Evaluating Translational Efficiency of Noncanonical Amino Acids to Inform the Design of Druglike Peptide Libraries.
- ResearchGate. (2024, January 25). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges.
- (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- National Center for Biotechnology Information. (n.d.). Chemical Methods for Peptide and Protein Production.
- YouTube. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
- Research Collection. (2025, November 26). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids.
- National Center for Biotechnology Information. (n.d.). Peptide Drug: Design and Clinical Applications.
- National Center for Biotechnology Information. (2023, April 24). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.
- MDPI. (2019, May 14). A Comprehensive Review on Current Advances in Peptide Drug Development and Design.
- PubMed. (n.d.). Recent development of peptide drugs and advance on theory and methodology of peptide inhibitor design.
- National Center for Biotechnology Information. (2014, November 12). A Two-Step Strategy to Enhance Activity of Low Potency Peptides.
Sources
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Video: Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide [jove.com]
- 11. resolian.com [resolian.com]
- 12. Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted? | MDPI [mdpi.com]
- 13. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of Level A in vitro-in vivo correlations for peptide loaded PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities [mdpi.com]
A Senior Application Scientist's Guide to the Biological Effects of Incorporating (R)-2-Aminodecanoic Acid Versus Other Non-Natural Amino Acids in Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide therapeutics, the strategic incorporation of non-natural amino acids (UAAs) has emerged as a cornerstone for innovation, enabling the modulation of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the biological effects of incorporating (R)-2-aminodecanoic acid, a lipidated amino acid, against other classes of non-natural amino acids. By leveraging insights from a range of experimental data, we will explore the causal relationships between specific structural modifications and their functional consequences, offering a scientifically grounded framework for rational peptide drug design.
The Paradigm of Non-Natural Amino Acids in Peptide Therapeutics
Peptides composed solely of natural amino acids often face limitations such as poor metabolic stability and low cell permeability, hindering their therapeutic potential. The introduction of non-natural amino acids offers a powerful toolkit to overcome these challenges. These modifications can range from simple stereochemical changes (e.g., D-amino acids) to the incorporation of complex functional groups, each imparting unique physicochemical properties to the peptide scaffold.
This compound represents a key class of UAAs that introduces a lipid moiety into the peptide sequence. This process, known as lipidation, has profound effects on the peptide's interaction with biological systems. This guide will focus on comparing the effects of this lipidation with other UAA incorporation strategies, providing a clear understanding of the advantages and trade-offs associated with each approach.
Comparative Analysis of Biological Effects
The incorporation of different non-natural amino acids can lead to significant variations in a peptide's biological activity. Here, we compare the effects of this compound (and by extension, other fatty acid-bearing amino acids) with other common non-natural amino acids across several key parameters.
Metabolic Stability
A primary driver for incorporating non-natural amino acids is to enhance resistance to enzymatic degradation.
This compound (Lipidation): The attachment of a fatty acyl chain can significantly improve a peptide's metabolic stability.[1] This is achieved through several mechanisms, including steric hindrance of protease access to the peptide backbone and binding to serum albumin, which protects the peptide from degradation and reduces renal clearance.[2][3] The length of the acyl chain can influence the degree of stability, with longer chains generally providing greater protection.
Other Non-Natural Amino Acids:
-
D-Amino Acids: Replacing L-amino acids with their D-enantiomers is a classic strategy to confer resistance to proteolysis, as proteases are stereospecific for L-amino acids.[4]
-
N-methylated Amino Acids: N-methylation of the peptide backbone prevents the formation of hydrogen bonds critical for protease recognition and binding, thereby increasing metabolic stability.
-
α,α-disubstituted Amino Acids: The presence of two side chains on the α-carbon provides significant steric bulk, hindering protease activity.
Experimental Data Summary: Metabolic Stability
| Modification | Mechanism of Stability Enhancement | Typical Half-Life Improvement | References |
| This compound (C10) | Steric hindrance, albumin binding | Significant (can be several hours to days) | [1][2][3] |
| D-Amino Acid Substitution | Protease stereospecificity | Significant | [4] |
| N-methylation | Disruption of protease recognition | Moderate to Significant | |
| α,α-disubstitution | Steric hindrance | Moderate to Significant |
Receptor Binding Affinity
The interaction of a peptide with its target receptor is fundamental to its therapeutic effect.
This compound (Lipidation): The impact of lipidation on receptor binding is complex and context-dependent. The acyl chain can interact with the cell membrane or hydrophobic pockets on the receptor, potentially increasing binding affinity.[2] However, an inappropriately placed or overly long acyl chain can also sterically hinder the peptide-receptor interaction. Site-specific lipidation has been shown to modulate the potency and selectivity of glucagon analogs for their receptors.[2][5]
Other Non-Natural Amino Acids:
-
Conformationally Constrained Amino Acids: Incorporation of amino acids that induce specific secondary structures (e.g., helices, turns) can pre-organize the peptide into a bioactive conformation, enhancing receptor binding affinity.
-
Charged or Polar Amino Acids: Introduction of non-natural amino acids with unique charge or polarity can create new electrostatic or hydrogen bonding interactions with the receptor.
Experimental Data Summary: Receptor Binding Affinity
| Modification | Effect on Receptor Binding | Key Considerations | References |
| This compound (C10) | Can increase or decrease affinity | Position and length of the acyl chain are critical | [2][5] |
| Conformationally Constrained UAAs | Generally increases affinity | Must be designed based on the known or predicted bound conformation | |
| Charged/Polar UAAs | Can increase affinity through new interactions | Requires knowledge of the receptor's binding pocket electrostatics |
Cellular Uptake and Intracellular Localization
For peptides targeting intracellular components, efficient cellular uptake is paramount.
This compound (Lipidation): Fatty acylation generally enhances the cellular internalization of peptides.[6] The increased hydrophobicity facilitates interaction with the cell membrane. The length of the hydrocarbon chain is a critical determinant of uptake efficiency, with studies showing that myristoylation (C14) can lead to the highest cytoplasmic distribution.[6] Lipidated peptides often utilize endocytic pathways such as clathrin-mediated endocytosis and macropinocytosis for cellular entry.[6]
Other Non-Natural Amino Acids:
-
Cationic Amino Acids (e.g., Arginine analogs): A high density of positive charges is a well-known strategy to promote cellular uptake, primarily through interactions with negatively charged components of the cell membrane.
-
Hydrophobic Amino Acids: Increasing the overall hydrophobicity of a peptide with non-natural hydrophobic residues can enhance membrane translocation.
Experimental Data Summary: Cellular Uptake
| Modification | Mechanism of Enhanced Uptake | Typical Uptake Efficiency | References |
| This compound (C10-C14) | Increased hydrophobicity, membrane interaction | High, dependent on acyl chain length | [6] |
| Cationic UAAs | Electrostatic interactions with the cell membrane | High, dependent on charge density | |
| Hydrophobic UAAs | Increased membrane partitioning | Moderate to High, dependent on overall hydrophobicity |
Therapeutic Efficacy: A Case Study in Antimicrobial Peptides
The ultimate measure of a modified peptide's success is its therapeutic efficacy. We will use antimicrobial peptides (AMPs) as a case study to compare the effects of different UAAs.
This compound (Lipidation): The antimicrobial activity of lipidated peptides is strongly influenced by the acyl chain length.[7][8] Generally, increasing the chain length enhances antimicrobial potency up to a certain point (often around C8-C12), after which activity may decrease due to aggregation or excessive hydrophobicity.[7][9] For example, modifying the C-terminus of PMAP-23RI with decanoic acid resulted in high antibacterial activity.[10]
Other Non-Natural Amino Acids:
-
Hydrophobic Amino Acids: Replacing natural hydrophobic residues with non-natural counterparts can modulate antimicrobial activity. For instance, in the C18G peptide, substitutions with long, flexible carbon chains maintained or increased antimicrobial activity compared to their natural analogs.
-
Cationic Amino Acids: The net positive charge is a critical determinant of antimicrobial activity, as it mediates the initial interaction with the negatively charged bacterial membrane.
Experimental Data Summary: Antimicrobial Activity (MIC in µM)
| Peptide Modification | S. aureus | E. coli | P. aeruginosa | References |
| Parent Peptide (e.g., Dermaseptin derivative) | ~6 | >50 | >50 | [8] |
| C8-Acylated Derivative | ~1 | ~25 | ~25 | [8] |
| C12-Acylated Derivative | ~12 | >50 | >50 | [8] |
| C18G with Norvaline | - | - | - | |
| Cationic Peptide Analogs | Variable | Variable | Variable | |
| (Note: This table is illustrative and combines data from different studies. Direct comparison requires testing within the same peptide scaffold.) |
Toxicity Profile: Hemolytic Activity
A crucial aspect of drug development is ensuring a favorable safety profile. For peptides, hemolytic activity is a key indicator of cytotoxicity.
This compound (Lipidation): A significant drawback of increasing the hydrophobicity of peptides through lipidation is a corresponding increase in hemolytic activity.[7][8] Studies have shown that hemolytic properties become pronounced when the acyl chain length exceeds eight to ten carbon atoms.[7][9] This creates a therapeutic window where antimicrobial activity is maximized while keeping hemolytic activity at an acceptable level.
Other Non-Natural Amino Acids:
-
Hydrophobic Amino Acids: Similar to lipidation, increasing hydrophobicity through other non-natural amino acids can also lead to higher hemolytic activity.
-
Cationic Amino Acids: While essential for antimicrobial activity, an excessively high positive charge can also contribute to non-specific membrane disruption and hemolysis.
Experimental Data Summary: Hemolytic Activity (% Hemolysis at a given concentration)
| Peptide Modification | Concentration (µM) | % Hemolysis | References |
| Parent Peptide (e.g., S3(B)) | 150 | <10 | [7] |
| C8-Acylated Derivative | 150 | ~10 | [7] |
| C10-Acylated Derivative | 150 | ~50 | [7] |
| C12-Acylated Derivative | 150 | >80 | [7] |
| (Note: This table is illustrative and combines data from different studies. Direct comparison requires testing within the same peptide scaffold.) |
Experimental Protocols
To facilitate the practical application of the concepts discussed, we provide detailed protocols for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a generic peptide incorporating this compound.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected natural amino acids
-
Fmoc-(R)-2-amino-decanoyl-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in DMF. b. Add 3 equivalents of DIC and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and agitate for 2 hours. d. For coupling of Fmoc-(R)-2-amino-decanoyl-OH, extend the coupling time to 4-6 hours and consider using a more potent coupling reagent like HATU if necessary.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: a. Wash the final peptide-resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours. c. Filter the resin and collect the filtrate.
-
Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA filtrate to cold diethyl ether. b. Centrifuge to pellet the peptide, wash with cold ether, and dry. c. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). d. Confirm the identity and purity by mass spectrometry.
In Vitro Metabolic Stability Assay in Human Serum
This assay evaluates the stability of a peptide in the presence of serum proteases.
Materials:
-
Test peptide
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with 0.1% TFA (quenching solution)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Preparation: Prepare a stock solution of the test peptide in a suitable solvent. Dilute the human serum with PBS if necessary.
-
Incubation: a. Pre-warm the human serum and peptide solution to 37°C. b. Initiate the reaction by adding the peptide to the serum to a final concentration of, for example, 10 µM.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing an equal volume of cold quenching solution to stop the enzymatic reaction.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide at each time point.[11][12]
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the peptide's half-life.
Cellular Uptake Assay using Flow Cytometry
This protocol quantifies the cellular uptake of a fluorescently labeled peptide.
Materials:
-
Fluorescently labeled peptide (e.g., with FITC or TMR)[13]
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Peptide Incubation: Replace the medium with fresh medium containing the fluorescently labeled peptide at the desired concentration. Incubate for a specific time (e.g., 1-4 hours) at 37°C.[14]
-
Washing: Remove the peptide-containing medium and wash the cells twice with ice-cold PBS to remove non-internalized peptide.
-
Cell Detachment: Add trypsin-EDTA to detach the cells.
-
Sample Preparation: Resuspend the cells in PBS and transfer to flow cytometry tubes.
-
Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer to measure the mean fluorescence intensity of the cell population, which corresponds to the amount of internalized peptide.[7][15][16][17]
Hemolysis Assay
This assay measures the peptide's ability to lyse red blood cells.
Materials:
-
Test peptide
-
Fresh human red blood cells (RBCs)
-
PBS
-
Triton X-100 (1% v/v in PBS) as a positive control
-
96-well plate
-
Spectrophotometer
Procedure:
-
RBC Preparation: Wash freshly collected human RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.
-
Peptide Dilution: Prepare serial dilutions of the test peptide in PBS in a 96-well plate.
-
Incubation: a. Add the RBC suspension to each well containing the peptide dilutions, PBS (negative control), or 1% Triton X-100 (positive control). b. Incubate the plate at 37°C for 1 hour.[6][18]
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 414 nm or 540 nm (hemoglobin release).
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizations
Experimental Workflow for Peptide Synthesis and Characterization
Caption: General workflow for synthesizing a peptide with this compound and subsequent analysis of its biological effects.
Decision Tree for Selecting a Non-Natural Amino Acid
Caption: A simplified decision tree for selecting a non-natural amino acid based on the desired biological outcome.
Conclusion
The incorporation of this compound into peptides offers a powerful strategy to enhance metabolic stability and cellular uptake, primarily through the introduction of a lipid moiety. However, this must be balanced against a potential increase in hemolytic activity, particularly with longer acyl chains. The choice between this compound and other non-natural amino acids depends on the specific therapeutic goal. For instance, if the primary objective is to prevent proteolytic degradation without significantly altering hydrophobicity, D-amino acid substitution or N-methylation might be more appropriate. Conversely, if enhanced membrane interaction and cellular internalization are desired, this compound and other lipidated amino acids are excellent candidates. This guide provides a framework and the necessary experimental protocols to aid researchers in making informed decisions for the rational design of next-generation peptide therapeutics.
References
- Novel Cyclic Lipopeptide Antibiotics: Effects of Acyl Chain Length and Position. MDPI.
- Effects of Acyl versus Aminoacyl Conjugation on the Properties of Antimicrobial Peptides. PMC - NIH.
- Mechanisms of Cellular Uptake of Cell-Penetr
- Novel Cyclic Lipopeptide Antibiotics: Effects of Acyl Chain Length and Position. PubMed.
- The effect of acylation with fatty acids and other modifications on HLA class II:peptide binding and T cell stimulation for three model peptides. PLOS One.
- The effect of acylation with fatty acids and other modifications on HLA class II:peptide binding and T cell stimulation for three model peptides. PubMed Central.
- How to measure the cellular uptake of peptides? LifeTein.
- Fatty acylation enhances the cellular internalization and cytosolic distribution of a cystine-knot peptide. PMC - NIH.
- Cellular uptake determined by flow cytometry. Cells were incubated with... | Download Scientific Diagram.
- Hemolysis Test Protocol. iGEM.
- Peptide lipidation stabilizes structure to enhance biological function. PMC.
- Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria. PMC - NIH.
- In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec DMPK.
- How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associ
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- Confocal microscopy for intracellular co-localiz
- Decanoic acid modification enhances the antibacterial activity of PMAP-23RI-Dec. PubMed.
- Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. PMC - PubMed Central.
- Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements. PMC - PubMed Central.
- Peptide lipidation stabilizes structure to enhance biological function.
- solid phase peptide synthesis. SlideShare.
- Methods and protocols of modern solid phase peptide synthesis. SpringerLink.
- Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Proteomics.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- Influence of Lipidation Pattern of the KR12 Fragment of Peptide LL-37 on Its Antibacterial and Hemolytic Activities. NIH.
- A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC - PubMed Central.
- Peptide Degradation Product Characterization.
- Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. PMC - NIH.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Confocal Microscopy for Intracellular Co-localiz
- How to evaluate the cellular uptake of CPPs with fluorescence techniques: Dissecting methodological pitfalls associated to tryptophan-rich peptides | Request PDF.
- Solid-Phase Synthesis of Lipid
- Confocal Microscopy for Intracellular Co-localiz
- (PDF) The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide.
- Localization of Proteins by Confocal Microscopy. Bloch Lab.
- In vitro receptor binding assays: General methods and considerations.
- Subcellular Localization Experiments and FRET-FLIM Measurements in Plants. Bio-protocol.
- Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
- In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec DMPK.
- Peptide fluorescent labeling. SB-PEPTIDE.
- (PDF) Protocol for iterative optimization of modified peptides bound to protein targets.
- Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments.
- Receptor Binding Assays - Multiwell Pl
- Overview of Custom Peptide Synthesis. Anaspec.
- Peptide Binding Assays.
Sources
- 1. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 10. Identifying Protein Interactions with Histone Peptides Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 14. lifetein.com [lifetein.com]
- 15. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. static.igem.org [static.igem.org]
Confirmation of the absolute configuration of synthesized (R)-2-Aminodecanoic acid using X-ray crystallography
A Senior Application Scientist's Perspective on Method Selection and Experimental Design
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of chemical synthesis and analysis. The spatial arrangement of atoms dictates a molecule's interaction with other chiral entities, profoundly influencing its biological activity, toxicity, and pharmacological profile. This guide provides an in-depth comparison of methodologies for confirming the absolute configuration of a synthesized chiral molecule, using (R)-2-Aminodecanoic acid as a practical example. We will delve into the gold standard, single-crystal X-ray crystallography (SC-XRD), and compare its performance with powerful spectroscopic alternatives.
The Criticality of Absolute Configuration: Why this compound?
This compound is a chiral, non-proteinogenic amino acid. Its analogs and derivatives are of interest in various fields, including the development of novel peptide-based therapeutics and as building blocks in complex organic synthesis. As with all chiral molecules, its enantiomer, (S)-2-Aminodecanoic acid, will exhibit different biological properties. Therefore, after a stereoselective synthesis, it is not sufficient to simply know that the desired product has been formed; one must unequivocally confirm that the synthesis yielded the intended (R) enantiomer. This confirmation is a critical step for regulatory approval, patent protection, and ensuring the safety and efficacy of any potential drug candidate.[1][2]
Synthesis and Sample Preparation: The Foundation for Analysis
While numerous synthetic routes to enantiomerically pure amino acids exist, a common strategy involves asymmetric synthesis starting from achiral precursors.[3][4][5] Regardless of the synthetic pathway, meticulous purification of the final this compound product is paramount. The presence of impurities or the opposite enantiomer can interfere with analysis and, in the case of X-ray crystallography, can inhibit the growth of high-quality single crystals. Techniques such as recrystallization or chiral chromatography are often employed to achieve the high purity (>99% enantiomeric excess) required for definitive stereochemical assignment.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography is widely regarded as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[2][6][7] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.
The Principle of Absolute Configuration Determination by SC-XRD
The ability of SC-XRD to distinguish between enantiomers stems from a phenomenon known as anomalous dispersion (or anomalous scattering).[8][9][10] When the wavelength of the incident X-rays is close to an absorption edge of an atom in the crystal, the scattering of those X-rays by that atom undergoes a phase shift.[8][11][12] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l) are equal.[8][9] The differences in intensity between these pairs of reflections, known as Bijvoet pairs, are directly related to the absolute configuration of the molecule.[13]
The final assignment is typically validated using the Flack parameter .[14][15][16] This parameter, refined during the data analysis, should converge to a value near 0 for the correct enantiomer and near 1 for the inverted structure.[14][17][18] A value near 0.5 may indicate a racemic crystal or twinning.[14] A small standard uncertainty in the Flack parameter is crucial for a confident assignment.[15][17]
Detailed Experimental Protocol for SC-XRD Analysis of this compound
The following protocol outlines the key steps for confirming the absolute configuration of synthesized this compound.
Step 1: Crystal Growth
-
Rationale: The success of an SC-XRD experiment is entirely dependent on obtaining a single, high-quality crystal of appropriate size (typically 0.1-0.5 mm).[19] Amino acids can be challenging to crystallize, but their zwitterionic nature can be exploited.
-
Protocol:
-
Dissolve the highly purified this compound in a suitable solvent system. A common starting point is a mixture of water and a miscible organic solvent like ethanol or isopropanol.
-
Employ a slow crystallization technique. Slow evaporation of the solvent at room temperature or in a refrigerator is a simple and effective method.
-
Alternatively, vapor diffusion (hanging drop or sitting drop) can be used. A solution of the amino acid is allowed to equilibrate with a larger reservoir of a precipitant, slowly inducing crystallization.
-
Carefully inspect the resulting crystals under a microscope to select a single, well-formed crystal free of defects.
-
Step 2: Crystal Mounting and Data Collection
-
Rationale: The selected crystal must be mounted on the diffractometer and kept stationary in the X-ray beam while being rotated.
-
Protocol:
-
Using a micromanipulator, carefully pick up a suitable crystal with a cryo-loop.
-
Mount the loop on a goniometer head.
-
If data is to be collected at low temperatures (typically 100 K) to minimize thermal motion and radiation damage, the crystal is flash-cooled in a stream of liquid nitrogen.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Set up the data collection parameters, including the X-ray source (e.g., Cu Kα radiation is often sufficient for light-atom structures), exposure time, and rotation range.[20]
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction data (a series of spots of varying intensity) is used to calculate an electron density map of the molecule, from which the atomic positions are determined.
-
Protocol:
-
Process the raw diffraction images to integrate the intensities of the reflections.
-
Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
Step 4: Absolute Structure Determination
-
Rationale: With a refined structural model, the absolute configuration can be determined by analyzing the effects of anomalous dispersion.
-
Protocol:
-
During the final stages of refinement, introduce the Flack parameter.
-
Refine the model against the data. The software will calculate the value of the Flack parameter and its standard uncertainty.
-
Analyze the results: A Flack parameter close to 0 with a small standard uncertainty confirms that the refined model corresponds to the correct absolute configuration of this compound.[14][15][18]
-
Workflow for Absolute Configuration Determination by SC-XRD
Caption: Experimental workflow for SC-XRD.
Data Interpretation and Validation
The crystallographic data for a successful structure determination of this compound would be summarized in a table similar to the one below. The key value for absolute configuration is the Flack parameter.
| Parameter | Value | Significance |
| Chemical Formula | C10H21NO2 | Confirms the elemental composition. |
| Crystal System | Orthorhombic | Describes the basic crystal lattice geometry. |
| Space Group | P212121 | A non-centrosymmetric space group, a prerequisite for a chiral molecule.[20] |
| Wavelength | 1.54178 Å (Cu Kα) | The X-ray source used for the experiment. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the model and the data (lower is better). |
| Goodness-of-fit (S) | ~ 1.0 | Indicates a good quality of the refinement. |
| Flack Parameter (x) | 0.02 (3) | Value is close to 0 with a small standard uncertainty (in parentheses), confirming the (R) configuration.[14][15] |
Comparative Analysis: Alternative Methodologies
While SC-XRD is definitive, obtaining suitable crystals can be a significant bottleneck.[19] In such cases, or for high-throughput screening, spectroscopic methods provide powerful alternatives.[21]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[22][23] Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra.[24] The absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for one of the enantiomers.[1][22][24] A good match between the experimental and calculated spectra allows for a confident assignment.[1] VCD is particularly advantageous as it is a solution-phase measurement and does not require crystallization.[22][23]
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)
ORD measures the change in optical rotation of a substance with the wavelength of light, while ECD is the circular dichroism in the ultraviolet-visible region of the spectrum.[25][26] Similar to VCD, the experimental ORD or ECD curve (known as a Cotton effect curve) is compared with quantum chemical calculations to assign the absolute configuration.[27][28] These methods are most effective for molecules containing a chromophore that absorbs in the accessible UV-Vis range.
Comparative Summary
The choice of method depends on several factors, including the nature of the sample, available equipment, and the required level of certainty.
| Parameter | Single-Crystal X-ray Crystallography (SC-XRD) | Vibrational Circular Dichroism (VCD) | Optical Rotatory Dispersion (ORD) / ECD |
| Principle | Anomalous dispersion of X-rays by a single crystal.[8][10] | Differential absorption of circularly polarized IR light in solution.[22][23] | Differential absorption/refraction of circularly polarized UV-Vis light.[25][26] |
| Sample Requirement | High-quality single crystal (can be difficult to obtain).[19] | 2-10 mg of soluble sample (liquid or solid).[22] | Soluble sample with a UV-Vis chromophore. |
| Destructive? | No, the crystal is typically recoverable. | No, the sample is recoverable. | No, the sample is recoverable. |
| Key Advantage | Unambiguous, "gold standard" determination of 3D structure.[6][7] | No crystallization needed; solution-state conformation.[1][22] | High sensitivity for chromophoric molecules. |
| Key Limitation | Absolute requirement for a single crystal. | Requires quantum chemical calculations for interpretation.[1][24] | Less effective for molecules without a strong chromophore. |
| Confidence Level | Highest (definitive). | High, when experimental and calculated spectra match well. | High, dependent on the quality of calculations and the presence of a chromophore. |
Decision Tree for Method Selection
Caption: Choosing the right analytical method.
Conclusion: An Integrated Approach to Stereochemical Assignment
For the unambiguous confirmation of the absolute configuration of synthesized this compound, single-crystal X-ray crystallography remains the definitive, gold-standard method . Its ability to provide a complete three-dimensional structure offers the highest level of confidence, which is often required for regulatory submissions and intellectual property protection.
However, the practical challenges of crystallization mean that researchers must be equipped with powerful alternatives. Vibrational Circular Dichroism has emerged as a robust and reliable technique , particularly for molecules that are difficult to crystallize or when solution-state conformational information is also desired.[29][30] ORD and ECD are also valuable tools, especially for compounds with suitable chromophores. Ultimately, an integrated approach, where spectroscopic methods are used for initial screening or when crystallization fails, provides a comprehensive and efficient strategy for robust stereochemical assignment in modern chemical research and drug development.
References
- Vertex AI Search. Structural resolution. The anomalous dispersion.
- Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
- ResearchGate. Vibrational CD, Theory and Application to Determination of Absolute Configuration | Request PDF.
- Yetnet. X-Ray Crystallography - Direct methods.
- American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- PubMed. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products.
- Wikipedia. Flack parameter.
- Wikipedia. Vibrational circular dichroism.
- IUCr. Anomalous dispersion of X-rays in crystallography.
- PubMed. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy.
- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
- OPTICAL ROTATORY DISPERSION (ORD).
- Journal of the American Chemical Society. Ab Initio Calculation of Optical Rotatory Dispersion (ORD) Curves: A Simple and Reliable Approach to the Assignment of the Molecular Absolute Configuration.
- MDPI. Howard Flack and the Flack Parameter.
- PubMed. Determination of absolute configuration using single crystal X-ray diffraction.
- IUCr Journals. Absolute structure and absolute configuration.
- Semantic Scholar. Howard Flack and The Flack Parameter.
- Howard Flack. electronic reprint Reporting and evaluating absolute-structure and absolute-configuration determinations.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- Chemical Crystallography. Flack parameter.
- Wikipedia. Anomalous X-ray scattering.
- PubMed Central (PMC). Anomalous Diffraction in Crystallographic Phase Evaluation.
- Slideshare. Opticalrotatory dispersion.
- Benchchem. A Definitive Guide: Confirming Absolute Configuration by X-ray Crystallography vs. Spectroscopic Methods.
- PubMed. Optical rotatory dispersion and absolute configuration. I. Alpha-amino acids.
- Purechemistry. Determination of absolute configuration.
- Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy.
- ResearchGate. Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors | Request PDF.
- PubMed. Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors.
- SciSpace. Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins.
- ResearchGate. Absolute stereochemistry : the merits of VCD and XRD.
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. purechemistry.org [purechemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Determination of absolute configuration using single crystal X-ray diffraction [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 9. iucr.org [iucr.org]
- 10. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]
- 11. X-Ray Crystallography - Direct methods [my.yetnet.ch]
- 12. Anomalous Diffraction in Crystallographic Phase Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Flack parameter - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Flack parameter – Chemical Crystallography [xtl.ox.ac.uk]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. crystal.flack.ch [crystal.flack.ch]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. spectroscopyeurope.com [spectroscopyeurope.com]
- 23. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. kud.ac.in [kud.ac.in]
- 26. Opticalrotatory dispersion | PPT [slideshare.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Optical rotatory dispersion and absolute configuration. I. Alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of (R)-2-Aminodecanoic Acid
This guide provides essential safety and logistical information for the proper disposal of (R)-2-Aminodecanoic acid. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a safe and compliant laboratory environment.
Section 1: Hazard Assessment and the Principle of Prudent Practice
Therefore, the cornerstone of our disposal plan is the Principle of Prudent Practice . In the absence of definitive data, we shall handle this compound as a substance that is:
-
A potential skin and eye irritant.
-
Potentially harmful if inhaled as a powder.
-
Potentially harmful to aquatic ecosystems.
This substance is not listed as an acutely hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] However, it must be managed through your institution's chemical waste program and should never be disposed of in standard trash or down the sanitary sewer unless explicitly permitted by your Environmental Health & Safety (EHS) department.[6][7]
Section 2: Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against direct chemical exposure.[8] The selection of PPE should be based on a risk assessment of the procedure being performed.[9]
| Scenario | Required Personal Protective Equipment | Justification |
| Routine Handling | Safety glasses with side shields, standard nitrile gloves, lab coat, long pants, closed-toe shoes.[8][9] | Protects against incidental skin contact, minor splashes, and eye exposure during weighing and solution preparation. |
| Small Spill Cleanup | Goggles, double-layered nitrile gloves, lab coat, long pants, closed-toe shoes. | Goggles provide superior splash protection compared to safety glasses.[9] Double gloves provide an extra barrier during direct contact with the spilled material. |
| Large Spill or Aerosol Risk | Goggles or face shield, double-layered nitrile gloves, lab coat, respiratory protection (e.g., N95 respirator for dust).[8][10] | A face shield protects the entire face from splashes. Respiratory protection is critical to prevent inhalation of fine powders. |
Section 3: Spill Management Protocol
Accidental spills should be managed promptly and safely to minimize exposure and environmental contamination. The majority of minor chemical spills can be handled safely by trained laboratory personnel.[11]
Step-by-Step Spill Cleanup Procedure:
-
Alert & Isolate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Appropriate PPE: Refer to the PPE table above. For any powder spill, the primary goal is to avoid creating airborne dust.[12]
-
Contain the Spill: Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne. Do not sweep dry powder, as this will create dust.[12]
-
Collect the Material:
-
Carefully moisten the absorbent material covering the powder with a small amount of water or an inert solvent (like ethanol), provided it is compatible and will not cause a reaction. This helps to suppress dust.
-
Using a scoop or dustpan, gently sweep the wetted material into a designated waste container.[13][14]
-
-
Decontaminate the Area: Wipe the spill area with a wet paper towel or sponge. Perform at least two successive cleanings to ensure all residue is removed.[11]
-
Package the Waste: Place all contaminated materials (absorbent pads, gloves, paper towels, etc.) into a heavy-duty plastic bag or a designated waste container.[15] Seal the bag/container.
-
Label and Dispose: Clearly label the container with "Spill Debris: this compound" and the date. Dispose of it through your institution's chemical waste stream.[13]
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
Section 4: Waste Characterization & Segregation
Proper waste disposal begins with correct characterization and segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[6][16]
-
This compound Waste: This refers to the pure solid, contaminated labware (e.g., weigh boats, spatulas), and spill cleanup materials.
-
Segregation: This waste should be collected in a dedicated, sealed, and clearly labeled container separate from other waste streams like solvents or aqueous waste.[17] The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
Section 5: Disposal Procedures
The final disposal route depends on your institution's specific policies, which are designed to comply with local and federal regulations.[18] Always consult your institution's EHS department for final guidance.
Protocol A: Disposal as Non-Hazardous Solid Chemical Waste
This is the most likely disposal pathway for small quantities of this compound generated in a research setting. Many simple amino acids are considered non-hazardous for disposal purposes.[19][20]
-
Container Selection: Use a durable, sealable container (e.g., a wide-mouth plastic jar with a screw-top lid).
-
Waste Collection: Place solid this compound waste and associated contaminated solids directly into the container.
-
Labeling: Affix a waste label to the container as soon as the first item is added. The label must clearly state:
-
"Non-Hazardous Chemical Waste" (or as required by your institution)
-
"Solid Waste: this compound"
-
The date accumulation started.
-
-
Storage: Store the sealed container in a designated satellite accumulation area within your laboratory.
-
Pickup Request: Once the container is full, submit a chemical waste pickup request to your institution's EHS department.[21]
Protocol B: Disposal as Hazardous Chemical Waste
If the compound is mixed with a listed hazardous solvent or if your institution's policy requires treating all non-characterized research chemicals as hazardous, follow this protocol.
-
Container Selection: Use an approved hazardous waste container provided by your EHS department.
-
Waste Collection: Collect the waste as described above. Do not mix with other incompatible hazardous wastes.[16]
-
Labeling: Use a formal "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound" and any other components.
-
The associated hazards (e.g., "Irritant").
-
The accumulation start date.
-
-
Storage & Pickup: Store and request pickup as per your institution's hazardous waste management plan.[17][21]
Section 6: Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before being discarded as regular trash or recycled.[19]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or ethanol).
-
Collect Rinsate: The rinsate from these washes must be collected and disposed of as chemical waste (aqueous or solvent waste, as appropriate).[16][21] Do not pour the rinsate down the drain.
-
Deface Label: Completely remove or deface the original chemical label on the container to prevent confusion.[19]
-
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the appropriate recycling bin (e.g., glass or plastic) or regular trash.
Section 7: Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
References
-
Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association. [Link]
-
VIII. Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]
-
Guide for Chemical Spill Response. American Chemical Society. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]
-
Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
-
8 Steps to Handling a Lab Chemical Spill. (2023). Lab Manager. [Link]
-
Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. University of North Carolina at Chapel Hill. [Link]
-
Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
-
Amino Acid Standard - Safety Data Sheet. Agilent. [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of California, Berkeley Environmental Health and Safety. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency. [Link]
-
Chromatography: Principle, Types, Steps, Uses, Diagram. (2025). Microbe Notes. [Link]
-
Safety Data Sheet - Decanoic acid. Lab Alley. [Link]
-
Federal Register / Vol. 82, No. 246 / Tuesday, December 26, 2017 / Rules and Regulations. GovInfo. [Link]
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
Federal Register / Vol. 86, No. 188 / Friday, October 1, 2021 / Rules and Regulations. GovInfo. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. media.laballey.com [media.laballey.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 13. acs.org [acs.org]
- 14. qmul.ac.uk [qmul.ac.uk]
- 15. westlab.com [westlab.com]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. usbioclean.com [usbioclean.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. sfasu.edu [sfasu.edu]
- 20. neb.com [neb.com]
- 21. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling (R)-2-Aminodecanoic Acid
(R)-2-Aminodecanoic acid , a chiral amino acid, is a key building block in various research and development applications, from peptide synthesis to material sciences.[1] While it is a valuable compound, ensuring the safety of laboratory personnel through proper handling and disposal is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[2]
A thorough risk assessment should be conducted before handling this chemical, considering the quantities being used and the specific laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE to ensure the safety of all laboratory personnel.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety goggles with side shields or a face shield | To protect against dust particles and potential splashes.[2][3] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and irritation.[2] Gloves must be inspected before use and disposed of properly after handling the chemical. |
| Body | Laboratory coat | To protect clothing and skin from contamination.[2] |
| Respiratory | NIOSH/MSHA approved respirator | Recommended when handling the solid compound, especially if there is a risk of generating dust, to prevent respiratory tract irritation.[2] To be used in a well-ventilated area.[4] |
Operational and Disposal Plan: A Step-by-Step Guide
A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment. The following protocol outlines the key steps from receipt of the chemical to its final disposal.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents.[4]
Handling and Experimental Use
-
Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2][4] Ensure that eyewash stations and safety showers are close to the workstation location.[3][4]
-
Safe Handling Practices :
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
Spill and Emergency Procedures
-
Minor Spills :
-
Personnel Exposure :
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[6] If skin irritation occurs, get medical advice/attention.[7]
-
Eye Contact : Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[4]
-
Inhalation : Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Collection :
-
Disposal Method :
-
Empty Containers :
-
Thoroughly rinse empty containers. The first rinse should be collected as hazardous waste.[8] After triple rinsing, the container can be disposed of as non-hazardous waste, depending on local regulations.
-
The decision-making process for the disposal of this compound is outlined in the diagram below.
Caption: Decision tree for the proper disposal of this compound waste.
References
- Biosynth. (2022-04-26).
- Cayman Chemical. (2025-05-08).
- Fisher Scientific. (2011-12-21).
- Santa Cruz Biotechnology. (2017-11-29).
- Fisher Scientific. (n.d.).
- ECHEMI. (2019-07-15).
- Lab Alley. (n.d.).
- Fisher Scientific. (2025-12-24).
- Sigma-Aldrich. (2024-08-05).
- Thermo Fisher Scientific. (2025-12-21).
- High Force Research. (2021-05-03).
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
- American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs.
- Benchchem. (n.d.). Proper Disposal of (2-Aminoethyl)
- Smolecule. (2023-08-15). Buy this compound | 84276-16-4.
- Duke University. (2025-03-05). Safe Handling of Hazardous Drugs.
- University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage.
- Google Patents. (n.d.). US5462671A - Method of removing heavy metals from solutions of amino-carboxylic acids for disposal purposes.
- University of Louisville. (n.d.). Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling (2S,3S)-2-amino-3-methylhexanoic Acid.
- University of Connecticut. (n.d.). Policies, Procedures, and Forms: Chem Safety - Environmental Health and Safety.
Sources
- 1. Buy this compound | 84276-16-4 [smolecule.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. media.laballey.com [media.laballey.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
